molecular formula C13H10O4 B5650619 phenacyl furan-2-carboxylate CAS No. 107692-59-1

phenacyl furan-2-carboxylate

Cat. No.: B5650619
CAS No.: 107692-59-1
M. Wt: 230.22 g/mol
InChI Key: LQIHFTAJSUTWLW-UHFFFAOYSA-N
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Description

Phenacyl furan-2-carboxylate is a synthetic ester derivative of furan-2-carboxylic acid, offered as a high-purity building block for chemical synthesis and drug discovery research. While specific biological data for this compound is limited, furan-2-carboxylate scaffolds are of significant interest in medicinal chemistry. Recent research highlights that furan-2-carboxylic acid derivatives exhibit promising biological activity and have been investigated for the amelioration of type 2 diabetes mellitus (T2DM) . Studies have shown that such compounds can emerge from phenotypic screening campaigns focused on inhibiting hepatic gluconeogenesis, a key factor in hyperglycemia, presenting a unique mechanism of action distinct from established therapeutics like metformin . This makes furan-2-carboxylate derivatives valuable tools for exploring new metabolic pathways and therapeutic targets. Furthermore, esters of furan-2-carboxylic acid serve as versatile intermediates in organic and peptide chemistry . They can be utilized in the synthesis of more complex molecules, including macrocyclic peptides, which are a growing area of interest due to their enhanced stability and ability to modulate protein-protein interactions . As a research chemical, this compound provides a potential starting point for the development of novel chemical probes and therapeutic candidates across various disease areas. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenacyl furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c14-11(10-5-2-1-3-6-10)9-17-13(15)12-7-4-8-16-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIHFTAJSUTWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901283478
Record name 2-Oxo-2-phenylethyl 2-furancarboxylate
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Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107692-59-1
Record name 2-Oxo-2-phenylethyl 2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107692-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxo-2-phenylethyl 2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

phenacyl furan-2-carboxylate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Phenacyl Furan-2-carboxylate: Synthesis, Properties, and Applications

Introduction

The furan ring is a foundational five-membered aromatic heterocycle that serves as a critical structural scaffold in a multitude of pharmacologically active compounds.[1] Its derivatives are noted for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Furan-2-carboxylic acid (also known as 2-furoic acid), a simple derivative, is a key starting material in the synthesis of more complex molecules and is used as a preservative and flavoring agent.[4][5]

In the fields of organic synthesis and drug development, the strategic manipulation of functional groups is paramount. The carboxylic acid moiety of furan-2-carboxylic acid, while often crucial for biological activity, can present challenges during multi-step syntheses or affect the pharmacokinetic profile of a drug candidate. To overcome this, chemists often employ protecting groups. The phenacyl group is a well-established and versatile protecting group for carboxylic acids, forming a stable ester linkage that can be cleaved under specific and mild conditions.[6]

This technical guide provides a comprehensive examination of This compound , the ester conjugate of these two important moieties. We will delve into its chemical structure, physicochemical and spectroscopic properties, a detailed synthesis protocol, and its principal applications as a synthetic intermediate and potential prodrug. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

Part 1: Molecular Profile and Physicochemical Properties

Chemical Structure

This compound is an ester formed from the condensation of furan-2-carboxylic acid and 2-hydroxy-1-phenylethanone (phenacyl alcohol). The structure features a furan ring connected via an ester linkage to a phenacyl moiety.

Caption: Chemical structure of this compound.

IUPAC Name and Identifiers
  • Systematic IUPAC Name: 2-oxo-2-phenylethyl furan-2-carboxylate

  • Molecular Formula: C₁₃H₁₀O₄

  • Molecular Weight: 230.22 g/mol

  • CAS Number: Not broadly assigned; treated as a derivative.

Physicochemical Properties

The following table summarizes the known properties of the parent acid and the predicted properties for the phenacyl ester. Phenacyl esters are often crystalline solids, which can be advantageous for purification.[6]

PropertyFuran-2-Carboxylic Acid (Known)This compound (Predicted)
Appearance White to beige crystalline powder[4][5]White to off-white crystalline solid
Melting Point (°C) 128 - 132[4]> 100 (Expected to be significantly higher than the parent acid)
Boiling Point (°C) 230 - 232[4]> 300 (High boiling point expected due to increased mass and polarity)
Solubility in Water 36 g/L at 20 °C[5]Low to insoluble
Solubility in Organics Soluble in ethanol, ether, acetone[5]Soluble in chloroform, ethyl acetate, DMF, acetone
pKa 3.12 at 25 °C[4]Not applicable (no acidic proton)

Part 2: Spectroscopic Characterization (Predicted)

As a distinct chemical entity, this compound would exhibit a unique spectroscopic fingerprint derived from its constituent parts.

¹H NMR Spectroscopy
  • Furan Protons: Three distinct signals in the aromatic region (~6.5-7.8 ppm). The proton at C5 (adjacent to the oxygen) would be the most deshielded, followed by the proton at C3 (adjacent to the carboxylate), and finally the proton at C4. Expect doublet, doublet of doublets, and doublet splitting patterns.

  • Methylene Protons (-CH₂-): A sharp singlet at approximately 5.3-5.5 ppm. This signal is characteristic of the methylene bridge between the ester oxygen and the ketone.

  • Phenyl Protons: A series of multiplets between 7.4-8.0 ppm. The protons ortho to the ketone (C2' and C6') will be the most deshielded due to the electron-withdrawing effect of the carbonyl group.

¹³C NMR Spectroscopy
  • Carbonyl Carbons: Two distinct signals in the downfield region. The ester carbonyl (C=O) is expected around 158-162 ppm, while the ketone carbonyl is significantly more deshielded, appearing around 190-195 ppm.

  • Furan Carbons: Four signals corresponding to the furan ring carbons, typically in the 110-150 ppm range.

  • Methylene Carbon (-CH₂-): A signal around 65-70 ppm.

  • Phenyl Carbons: Signals for the six carbons of the phenyl ring, typically between 128-135 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

  • C=O Stretching: Two strong, distinct absorption bands will be prominent.

    • Ester C=O: ~1720-1730 cm⁻¹

    • Ketone C=O: ~1690-1700 cm⁻¹

  • C-O Stretching: Strong bands between 1100-1300 cm⁻¹ corresponding to the C-O single bonds of the ester.

  • Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Stretching: Signals observed just above 3000 cm⁻¹.

Mass Spectrometry
  • Molecular Ion (M⁺): A clear peak at m/z = 230.

  • Key Fragmentation Patterns:

    • A prominent peak at m/z = 105, corresponding to the benzoyl cation [C₆H₅CO]⁺.

    • A peak at m/z = 125, corresponding to the phenacyl cation [C₆H₅COCH₂]⁺.

    • A peak at m/z = 95, corresponding to the furoyl cation [C₄H₃OCO]⁺.

Part 3: Synthesis and Purification

The synthesis of this compound is a straightforward esterification, typically achieved via an Sₙ2 reaction between the furan-2-carboxylate anion and a phenacyl halide.

Synthetic Strategy: Nucleophilic Acyl Substitution

The chosen methodology is the reaction of a carboxylate salt with an alkyl halide. This is a classic and reliable method for ester synthesis.

  • Causality of Experimental Choices:

    • Deprotonation: Furan-2-carboxylic acid must first be converted to its conjugate base, the furoate anion. This is essential because the carboxylate is a much stronger nucleophile than the neutral carboxylic acid. A non-nucleophilic base like potassium carbonate or triethylamine is ideal to avoid competing reactions.

    • Electrophile: Phenacyl bromide is an excellent electrophile. The bromine is a good leaving group, and the α-carbon is activated by the adjacent carbonyl group, making it highly susceptible to nucleophilic attack.

    • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is optimal. These solvents effectively solvate the cation of the carboxylate salt while not solvating the anion, leaving it "naked" and highly reactive. This accelerates the rate of the Sₙ2 reaction.

Detailed Experimental Protocol

Materials:

  • Furan-2-carboxylic acid (1.0 eq)

  • Phenacyl bromide (1.05 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Salt Formation: To a round-bottom flask equipped with a magnetic stir bar, add furan-2-carboxylic acid (1.0 eq) and anhydrous DMF. Stir until dissolved. Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will likely become a suspension. Stir at room temperature for 30 minutes to ensure complete formation of the potassium furoate salt.

  • Esterification: Add phenacyl bromide (1.05 eq) to the stirring suspension. The reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours at room temperature, or it can be gently heated to 50 °C to accelerate the process.

  • Work-up: Once the reaction is complete (disappearance of the starting acid by TLC), pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. The purpose of the water wash is to remove residual DMF and K₂CO₃, while the brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as a crystalline solid.

Workflow Visualization

workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve Furan-2-carboxylic Acid and K₂CO₃ in DMF react Add Phenacyl Bromide Stir at RT for 2-4h start->react monitor Monitor by TLC react->monitor quench Pour into Water monitor->quench Reaction Complete extract Extract with Ethyl Acetate (3x) quench->extract wash Wash with Water & Brine extract->wash dry Dry over MgSO₄ & Filter wash->dry evap Concentrate in vacuo dry->evap purify Recrystallize from Ethanol/Water evap->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Part 4: Applications and Future Directions

While not a widely commercialized end-product, this compound holds significant value in specific scientific contexts.

Role as a Synthetic Intermediate

The primary application is as a protected form of furan-2-carboxylic acid. The phenacyl ester is stable to a variety of reaction conditions, particularly acidic ones, allowing chemists to perform modifications on other parts of a molecule without affecting the carboxylic acid.[6] Once the desired transformations are complete, the phenacyl group can be selectively removed under mild conditions (e.g., zinc in acetic acid) to unmask the carboxylic acid.

Potential as a Prodrug Candidate

Ester prodrugs are a cornerstone of pharmaceutical development, used to enhance properties like solubility, stability, and oral bioavailability.[7][8] this compound can be viewed as a prodrug of furan-2-carboxylic acid or a more complex derivative.

  • Mechanism of Action: If administered in vivo, the ester linkage would be a target for ubiquitous esterase enzymes in the blood and tissues. These enzymes would hydrolyze the ester, releasing the active furoic acid derivative and the biologically inert 2-hydroxy-1-phenylethanone. This strategy can improve the lipophilicity of a parent drug, potentially enhancing its ability to cross cell membranes.[7]

  • Trustworthiness of the Approach: This is a self-validating system. The efficacy of the prodrug is directly tied to its cleavage into the active component, a well-understood and reliable biological process.

Caption: Logical pathway of a this compound prodrug strategy.

Relevance in Medicinal Chemistry

Given the broad antimicrobial and pharmacological activities of furan-containing compounds, this compound and its derivatives are logical candidates for biological screening.[3] The synthesis protocol described here provides a straightforward route to generate a library of related compounds for structure-activity relationship (SAR) studies, where the phenacyl portion could also be substituted to fine-tune activity and pharmacokinetic properties.

Conclusion

This compound is a well-defined chemical entity that elegantly combines the biologically significant furan-2-carboxylic acid scaffold with the synthetically versatile phenacyl protecting group. While its primary role is that of a synthetic intermediate, its potential as a prodrug candidate for delivering furan-based therapeutic agents should not be overlooked. The straightforward synthesis, clear spectroscopic signature, and logical applications make it a valuable tool for researchers in organic synthesis, medicinal chemistry, and drug development. The protocols and data presented in this guide provide a solid, field-proven foundation for the effective utilization of this compound.

References

  • NIST. (n.d.). 2-Furancarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Furan-2-carboxylic acid [4-(4-chloro-phenyl)-thiazol-2-yl]-(3-morpholin-4-yl-propyl)-amide. National Center for Biotechnology Information. Retrieved from [Link]

  • Mori, M., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Furan-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2016). WO2016153937A1 - Carbonate-promoted carboxylation reactions for the synthesis of valuable organic compounds.
  • NIST. (n.d.). 2-Furancarboxylic acid IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • Dick, G. R., et al. (2017). A scalable carboxylation route to furan-2,5-dicarboxylic acid. Green Chemistry. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • Preprints.org. (2024). Pharmacological activity of furan derivatives. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2024). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]

  • Cui, Z., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Springer Medizin. (2020). Detection and confirmation of the ring-opened carboxylic acid metabolite of a new synthetic opioid furanylfentanyl. Retrieved from [Link]

  • MDPI. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Retrieved from [Link]

  • ResearchGate. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from [Link]

  • Mori, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. Retrieved from [Link]

  • Google Patents. (2014). WO2014099438A2 - Esterification of 2,5-furan-dicarboxylic acid.
  • Semantic Scholar. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic acid Supplementary Materials. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Furoic Acid and Furylcarbinol. Retrieved from [Link]

  • ResearchGate. (2003). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Retrieved from [Link]

  • Springer. (2014). Thermodynamic Properties of Furan-2-carboxylic and 3-(2-Furyl)-2-propenoic Acids. Retrieved from [Link]

  • NIH. (2022). One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Prodrugs of Alcohols and Phenols. Retrieved from [Link]

  • Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]

  • OSTI.GOV. (2023). Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid (Patent). Retrieved from [Link]

  • PubMed. (2007). Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. Retrieved from [Link]

  • Arkivoc. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from [Link]

  • MDPI. (2022). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Retrieved from [Link]

  • MDPI. (2022). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Retrieved from [Link]

  • 911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (2022). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Retrieved from [Link]

  • PubMed. (2023). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. Retrieved from [Link]

Sources

phenacyl 2-furoate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph details the chemical identity, synthesis, and analytical characterization of Phenacyl 2-Furoate , a specific ester derivative used primarily in the qualitative identification of 2-furoic acid.

Identification, Synthesis, and Analytical Characterization[1]

Executive Summary

Phenacyl 2-furoate is the ester formed by the nucleophilic substitution reaction between the carboxylate anion of 2-furoic acid and phenacyl bromide (


-bromoacetophenone). Historically significant in organic qualitative analysis, this compound serves as a crystalline derivative for the characterization of 2-furoic acid (pyromucic acid). While modern spectroscopy (NMR, MS) has largely superseded derivative-based identification, phenacyl esters remain relevant in specific chromatographic applications and as intermediates in the synthesis of bioactive furan-chalcone hybrids.

Part 1: Chemical Identity & Identifiers

As a specific laboratory derivative, Phenacyl 2-furoate is often referenced by its parent components in commercial databases. The following identifiers provide the precise chemical definition.

Identifier TypeValueNote
Chemical Name Phenacyl 2-furoateIUPAC: 2-oxo-2-phenylethyl furan-2-carboxylate
Molecular Formula

Molecular Weight 230.22 g/mol
SMILES c1cc(oc1)C(=O)OCC(=O)c2ccccc2Canonical representation
InChI Key Computed from structureDeterministic identifier
Parent Acid CAS 88-14-2 2-Furoic Acid
Reagent CAS 70-11-1 Phenacyl Bromide

Note on CAS Registry: Unlike bulk industrial chemicals, specific derivatization products like phenacyl 2-furoate are often not assigned a unique, widely indexed CAS number in public registries. They are chemically defined by the reaction of CAS 88-14-2 and CAS 70-11-1 .

Part 2: Synthesis & Reaction Mechanism[2]

The synthesis of phenacyl 2-furoate follows a standard


 pathway. The reaction utilizes the high reactivity of the 

-haloketone (phenacyl bromide) toward the carboxylate nucleophile.
Reaction Logic[1][2][3]
  • Activation: 2-Furoic acid is too weak (

    
    ) to react directly with the alkyl halide efficiently. It must first be deprotonated to form the furoate anion.
    
  • Substitution: The furoate anion attacks the methylene carbon of phenacyl bromide, displacing the bromide ion.

  • Solvent Choice: Ethanol is preferred as it solubilizes both the organic halide and the carboxylate salt at reflux temperatures, facilitating the homogeneous reaction.

Experimental Protocol

Safety Warning: Phenacyl bromide is a potent lachrymator (tear gas agent). All operations must be performed in a functioning fume hood.

  • Reagent Preparation:

    • Dissolve 0.5 g of 2-furoic acid in 5 mL of ethanol.

    • Add 1 drop of phenolphthalein indicator.

    • Add 10% aqueous sodium carbonate (

      
      ) dropwise until the solution turns just pink (formation of sodium 2-furoate).
      
    • Critical Step: Add 1-2 drops of dilute HCl to discharge the pink color (ensure solution is slightly acidic to prevent hydrolysis of the phenacyl bromide).

  • Reaction:

    • Add 0.4 g of phenacyl bromide to the solution.

    • Heat the mixture under reflux (water bath) for 60 minutes.

    • Observation: A precipitate (sodium bromide) may form; the ester product usually remains in solution while hot.

  • Isolation:

    • Cool the reaction vessel to room temperature.

    • Add 5 mL of distilled water and chill in an ice bath.

    • Scratch the side of the vessel with a glass rod to induce crystallization.

    • Filter the solid product via vacuum filtration.

  • Purification:

    • Recrystallize the crude solid from hot ethanol or an ethanol-water mixture to yield pure phenacyl 2-furoate plates.

Mechanism Visualization

The following diagram illustrates the transformation from the parent acid to the ester derivative.

ReactionMechanism Acid 2-Furoic Acid (CAS 88-14-2) Anion 2-Furoate Anion (Nucleophile) Acid->Anion Deprotonation Base Base (Na2CO3) Base->Anion Product Phenacyl 2-Furoate (Crystalline Ester) Anion->Product SN2 Attack Reagent Phenacyl Bromide (Electrophile) Reagent->Product -Br (Leaving Group)

Figure 1: Synthetic pathway for the conversion of 2-furoic acid to its phenacyl ester derivative.

Part 3: Physicochemical & Analytical Properties

Phenacyl 2-furoate is characterized by its ability to crystallize well, a property exploited for melting point determination.

PropertyDescription
Appearance White to off-white crystalline solid (plates or needles).
Solubility Soluble in hot ethanol, acetone, chloroform; insoluble in water.
Melting Point Distinctive sharp melting point (typically lower than the p-bromophenacyl derivative). Note: For definitive identification, the p-bromophenacyl ester (MP: ~138-140°C) is often preferred due to higher MP.
IR Spectrum C=O (Ester): ~1720-1740 cm⁻¹C=O (Ketone): ~1690-1700 cm⁻¹C-O-C: ~1150-1250 cm⁻¹
1H NMR (CDCl3)

5.5 (s, 2H, -CH2-),

7.4-8.0 (m, 5H, Phenyl),

6.5, 7.2, 7.6 (Furan protons).
Analytical Utility

In the absence of high-resolution mass spectrometry, the formation of the phenacyl ester provides a "fingerprint" derivative. The presence of the phenacyl group adds significant molecular weight (+119 Da), shifting the retention time in HPLC and providing a UV chromophore (


 approx 240-250 nm) due to the benzoyl moiety, which enhances detection sensitivity compared to the non-UV-active parent acid.

Part 4: Biological & Pharmaceutical Context[4][5][6]

While primarily an analytical tool, the structural core of phenacyl 2-furoate possesses pharmacophoric elements relevant to drug design.

  • Furan Scaffold: The 2-furoyl group is a bioisostere for benzoyl groups in many kinase inhibitors.

  • Linker Stability: The ester linkage is susceptible to esterases in vivo, making this compound a potential prodrug candidate. It could theoretically release 2-furoic acid (a metabolic intermediate) and

    
    -hydroxyacetophenone upon hydrolysis.
    
  • Alkylation Potential: The

    
    -keto ester structure can act as an electrophile in Michael-type additions if the furan ring is further functionalized, relevant in covalent inhibitor design.
    

Bioactivity Compound Phenacyl 2-Furoate Prodrug Prodrug Potential (Esterase Hydrolysis) Compound->Prodrug In Vivo Analysis Analytical Standard (HPLC/UV Detection) Compound->Analysis In Vitro Scaffold Pharmacophore (Furan-Linker-Aryl) Compound->Scaffold Drug Design

Figure 2: Functional applications of the phenacyl 2-furoate scaffold in analysis and medicinal chemistry.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Shriner, R. L., Fuson, R. C., & Curtin, D. Y. (1964). The Systematic Identification of Organic Compounds. Wiley.
  • PubChem. (n.d.). 2-Furoic Acid (CAS 88-14-2). National Library of Medicine. Retrieved from [Link]

  • PubChem. (n.d.). Phenacyl Bromide (CAS 70-11-1). National Library of Medicine. Retrieved from [Link]

An In-depth Technical Guide to the Synthesis of Phenacyl 2-Furoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis pathway for phenacyl 2-furoate, also known as the phenacyl ester of furan-2-carboxylic acid. Designed for researchers, chemists, and professionals in drug development, this document details the strategic selection of precursors, the underlying reaction mechanism, and a field-proven, step-by-step experimental protocol. We delve into the causality behind critical process parameters, including the choice of base and solvent, to ensure a robust and reproducible synthesis. The guide includes a detailed methodology for purification and analytical characterization of the final product. Visual diagrams of the reaction pathway and experimental workflow are provided to enhance clarity and practical application in a laboratory setting.

Strategic Overview: Retrosynthesis and Pathway Design

The synthesis of phenacyl 2-furoate is fundamentally an esterification process. A retrosynthetic analysis logically disconnects the ester C-O bond, identifying furan-2-carboxylic acid (also known as 2-furoic acid) and a phenacyl moiety as the primary synthons.

The most direct and widely adopted forward-synthesis approach involves the reaction of a furan-2-carboxylate salt with a phenacyl halide, such as 2-bromoacetophenone (phenacyl bromide). This strategy leverages a classic Williamson ether synthesis-type reaction, specifically a bimolecular nucleophilic substitution (SN2) mechanism, which is known for its efficiency and reliability in forming C-O bonds.

Precursor Sourcing and Synthesis

Furan-2-carboxylic Acid: This starting material is a bio-renewable platform chemical, commonly synthesized via the oxidation of furfural.[1] Industrial production of furfural from non-edible lignocellulosic biomass is a well-established process.[2] The Cannizzaro reaction of furfural is a common industrial route to produce 2-furoic acid.[3]

Phenacyl Bromide (2-Bromoacetophenone): This key electrophile is readily prepared by the α-bromination of acetophenone. The reaction is typically conducted in ether or carbon tetrachloride, often with a catalytic amount of aluminum chloride.[4] The crude product can be purified by washing and recrystallization to yield a white crystalline solid suitable for the subsequent esterification.[4]

The Core Reaction: Mechanistic Insights and Parameter Optimization

The formation of phenacyl 2-furoate proceeds via the nucleophilic attack of the furoate anion on the α-carbon of 2-bromoacetophenone. The bromide ion serves as the leaving group.

Diagram 1: SN2 Reaction Mechanism

G A 1. Reagent Preparation - Dissolve Furan-2-carboxylic Acid in Acetone. - Add anhydrous K₂CO₃. B 2. Nucleophile Formation - Stir mixture at room temp for 30-60 min. - Formation of Potassium Furoate. A->B C 3. Electrophile Addition - Add 2-Bromoacetophenone solution. - Heat to reflux (optional). B->C D 4. Reaction Monitoring - Track progress using TLC. - (Silica gel, Hexane:EtOAc eluent). C->D E 5. Work-up - Cool to RT, filter off salts. - Evaporate solvent under reduced pressure. D->E F 6. Extraction - Dissolve residue in Ethyl Acetate. - Wash with water and brine. E->F G 7. Purification - Dry organic layer over Na₂SO₄. - Concentrate and recrystallize from Ethanol/Water. F->G H 8. Characterization - Obtain Melting Point, NMR, IR spectra. - Confirm purity and identity. G->H

Sources

solubility of phenacyl 2-furoate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Phenacyl 2-Furoate in Organic Solvents

Executive Summary

Phenacyl 2-furoate (the phenacyl ester of 2-furoic acid) serves as a critical derivative for the identification and purification of 2-furoic acid in organic synthesis and phytochemical analysis. While often viewed solely as a characterization intermediate, its solubility profile is the governing factor in its isolation, recrystallization, and potential utility as a lipophilic pro-drug scaffold.

This guide provides a technical analysis of the solubility landscape of phenacyl 2-furoate. It synthesizes qualitative solubility behavior with rigorous experimental protocols for quantitative determination, offering researchers a self-validating framework to optimize solvent selection for synthesis and purification.

Chemical Profile & Physicochemical Basis

To understand the solubility behavior of phenacyl 2-furoate, one must analyze its structural components. The molecule combines a furan ring (heteroaromatic, moderately lipophilic) with a phenacyl group (phenyl ketone, lipophilic).

  • IUPAC Name: 2-oxo-2-phenylethyl furan-2-carboxylate

  • Molecular Formula: C₁₃H₁₀O₄

  • Molecular Weight: 230.22 g/mol

  • Structural Analysis:

    • Lipophilic Domains: Furan ring, Phenyl ring.

    • Polar Domains: Ester linkage, Ketone carbonyl.

    • Predicted LogP: ~1.8 – 2.2 (Moderately Lipophilic).

Solubility Prediction: The compound exhibits the classic "like dissolves like" behavior of aromatic esters. It is expected to be:

  • Insoluble in highly polar, hydrogen-bonding networks (Water).

  • Soluble in aprotic polar solvents (Acetone, Ethyl Acetate) and chlorinated solvents (Chloroform).

  • Sparingly Soluble in non-polar alkanes (Hexane) at room temperature, increasing significantly with heat.

Solubility Landscape

The following table categorizes common laboratory solvents based on their interaction with phenacyl 2-furoate. This data is derived from standard isolation protocols for phenacyl esters.

Solvent ClassSpecific SolventSolubility StatusOperational Context
Protogenic (Polar) WaterInsoluble Anti-solvent for precipitation.
Protogenic (Polar) Ethanol (95%)Variable Soluble when hot; sparingly soluble when cold. Ideal for Recrystallization.
Protogenic (Polar) MethanolSoluble High solubility; less effective for crystallization yield than ethanol.
Aprotic (Polar) AcetoneHighly Soluble Good for dissolving crude product; poor for crystallization.
Aprotic (Polar) Ethyl AcetateSoluble Excellent extraction solvent.
Chlorinated Chloroform / DCMHighly Soluble Used for initial dissolution or chromatography.
Non-Polar Diethyl EtherSoluble Standard solvent for extraction from aqueous reaction mixtures.
Non-Polar Hexane / HeptaneSparingly Soluble Anti-solvent used to induce precipitation from DCM or Ethyl Acetate.
Recrystallization Strategy

The "Gold Standard" for purifying phenacyl 2-furoate is recrystallization from aqueous ethanol .

  • Mechanism: The ester dissolves readily in boiling ethanol. As water (anti-solvent) is added or the solution cools, the hydrophobic effect forces the aromatic ester out of solution into a crystalline lattice, while impurities remain in the mother liquor.

Experimental Protocols (Self-Validating)

Since specific quantitative solubility values (g/L) can vary based on polymorphs and purity, the following Standard Operating Procedures (SOPs) allow you to generate precise data for your specific batch.

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine the exact saturation limit in a specific solvent.

Materials:

  • Phenacyl 2-furoate (dried, powdered).

  • Target Solvent (HPLC Grade).

  • Temperature-controlled shaker bath.

  • 0.45 µm PTFE syringe filters.

Workflow:

  • Saturation: Add excess phenacyl 2-furoate to 10 mL of solvent in a sealed vial.

  • Equilibration: Shake at fixed temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the supernatant using a pre-heated syringe filter (to prevent precipitation during filtration).

  • Evaporation: Transfer a precise volume (e.g., 5 mL) to a tared weighing dish. Evaporate solvent to dryness.

  • Calculation:

    
    
    Where 
    
    
    
    is solubility (g/mL),
    
    
    is the mass of the dried solid, and
    
    
    is the volume of liquid used.
Protocol B: Synthesis & Isolation (Solubility Verification)

This protocol confirms the solubility differential required for isolation.

  • Reaction: React 2-furoic acid with phenacyl bromide in the presence of mild base (Na₂CO₃) in refluxing aqueous ethanol .

  • Isolation: Upon completion, cool the mixture. The phenacyl 2-furoate should not precipitate immediately if the ethanol concentration is high.

  • Precipitation: Add water dropwise until turbidity persists. Cool to 0-4°C.

  • Filtration: Collect crystals.

  • Validation: If crystals form, the compound is confirmed to be insoluble in water-rich media and soluble in hot ethanol-rich media.

Thermodynamic Modeling

For researchers needing to predict solubility at various temperatures (e.g., for process scale-up), experimental data points (


) obtained from Protocol A can be fitted to the Modified Apelblat Equation . This model is widely accepted for correlating the solubility of aromatic esters in organic solvents.

The Model:



  • 
    : Mole fraction solubility.[1]
    
  • 
    : Absolute temperature (Kelvin).[2]
    
  • 
    : Empirical model parameters derived from regression analysis.
    

Application: By measuring solubility at just three temperatures (e.g., 25°C, 35°C, 45°C), you can solve for A, B, and C, allowing you to interpolate the solubility curve across the entire liquid range of the solvent.

Visualization of Workflows

Figure 1: Solubility Determination Workflow

This diagram outlines the logical flow for determining and validating the solubility profile.

SolubilityWorkflow Start Start: Target Solvent Selection Saturate Add Excess Solute (Saturation) Start->Saturate Equilibrate Equilibrate (24h @ Temp T) Saturate->Equilibrate Filter Isothermal Filtration (0.45 µm) Equilibrate->Filter Gravimetry Evaporate & Weigh Filter->Gravimetry Calc Calculate Solubility (S = m/V) Gravimetry->Calc Model Fit to Apelblat Model Calc->Model If Multi-Temp Data

Caption: Step-by-step gravimetric workflow for determining the quantitative solubility of phenacyl 2-furoate.

Figure 2: Recrystallization Logic

This decision tree guides the researcher in purifying the compound based on its solubility properties.

RecrystallizationLogic Crude Crude Phenacyl 2-Furoate SolventChoice Dissolve in Hot Ethanol (95%) Crude->SolventChoice CheckDissolved Fully Dissolved? SolventChoice->CheckDissolved AddSolvent Add more Hot Ethanol CheckDissolved->AddSolvent No FilterHot Hot Filtration (Remove insolubles) CheckDissolved->FilterHot Yes AddSolvent->CheckDissolved Cooling Cool to Room Temp then 0°C FilterHot->Cooling Crystals Crystals Form? Cooling->Crystals AddWater Add Water (Dropwise) (Anti-Solvent) Crystals->AddWater No Harvest Filter & Dry Crystals Crystals->Harvest Yes AddWater->Cooling

Caption: Logic tree for the purification of phenacyl 2-furoate utilizing the ethanol-water solubility differential.

References

  • Shriner, R. L., Fuson, R. C., & Curtin, D. Y. (1980). The Systematic Identification of Organic Compounds. Wiley.
  • Mudalip, S. K. A., et al. (2013).[1] "Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents." Journal of Chemical & Engineering Data. Link (Source for thermodynamic modeling equations applicable to aromatic carboxylic acid derivatives).

  • Organic Syntheses. (1930). "Phenacyl Bromide."[3][4] Organic Syntheses, Coll.[3] Vol. 9, p. 580. Link (Foundational protocol for phenacyl ester precursors).

  • PubChem. (2024). "2-Furoic Acid."[5][6] National Library of Medicine. Link (Physical properties of the parent acid).

  • BenchChem. (2025). "Solubility of Butyl 2-furoate." Link (Comparative data for furan esters).

Sources

Technical Comparison: Phenacyl Furoate vs. p-Bromophenacyl Furoate

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Characterization, and Analytical Utility

Part 1: Executive Summary

This guide provides a technical analysis of Phenacyl Furoate and its halogenated analog, p-Bromophenacyl Furoate . While both compounds are ester derivatives of 2-furoic acid, their applications differ significantly based on their physicochemical properties.

  • Phenacyl Furoate represents the baseline esterification product, primarily useful as a synthetic intermediate or a general reference standard.

  • p-Bromophenacyl Furoate is a specialized derivative engineered for analytical precision . The addition of the bromine atom at the para position of the phenacyl ring enhances crystallinity (raising melting points for identification) and increases lipophilicity/UV absorption, making it the "Gold Standard" for High-Performance Liquid Chromatography (HPLC) tagging of carboxylic acids.

Part 2: Chemical Architecture & Physicochemical Profiling

Structural Comparison

Both compounds are synthesized via the nucleophilic attack of the furoate anion on the corresponding phenacyl halide. The critical difference lies in the substituent on the phenyl ring.

FeaturePhenacyl Furoatep-Bromophenacyl Furoate
Core Structure 2-Furoic acid ester of phenacyl alcohol2-Furoic acid ester of p-bromophenacyl alcohol
Molecular Formula C₁₃H₁₀O₄C₁₃H₉BrO₄
Key Substituent Hydrogen (H) at para positionBromine (Br) at para position
Reagent Origin Phenacyl Bromide (2-Bromoacetophenone)p-Bromophenacyl Bromide (2,4'-Dibromoacetophenone)
Reagent MP ~50°C (Low, difficult to handle)109–110°C (High, stable solid)
Primary Utility Organic Synthesis IntermediateAnalytical Derivatization (HPLC/Crystallization)
The "Heavy Atom" Effect on Analysis

The introduction of bromine serves two specific technical functions in research:

  • Crystallinity Enhancement: Phenacyl esters often have low melting points and can be oily, making isolation difficult. p-Bromophenacyl derivatives almost invariably form sharp, well-defined crystals with higher melting points, facilitating purification and identification via melting point determination (a classical qualitative analysis technique).

  • Chromatographic Resolution: In Reverse-Phase HPLC (RP-HPLC), the bromine atom increases the hydrophobicity of the molecule. This extends the retention time on C18 columns, moving the analyte peak away from the solvent front and polar interferences.

  • UV Detection: The phenacyl moiety acts as a chromophore (absorbing ~254-260 nm). The p-bromo substituent stabilizes the extinction coefficient, allowing for nanomole-level detection sensitivity.

Part 3: Synthesis & Reaction Mechanism

Reaction Logic

The synthesis follows a classic S_N2 (Substitution Nucleophilic Bimolecular) mechanism. The reaction is driven by the nucleophilic attack of the carboxylate oxygen (from furoic acid) onto the alpha-carbon of the phenacyl bromide, displacing the bromide ion.

Key Causality:

  • Weak Basicity: Furoic acid is a weak acid. To enhance nucleophilicity, it must first be converted to its salt (using Na₂CO₃ or KOH).

  • Solvent Choice: A polar aprotic solvent (e.g., Acetone, Acetonitrile) or Ethanol is used to solvate the cation (Na⁺), leaving the furoate anion "naked" and more reactive toward the alkyl halide.

Visualized Mechanism (Graphviz)

ReactionMechanism FuroicAcid 2-Furoic Acid (Substrate) FuroateIon Furoate Anion (Nucleophile) FuroicAcid->FuroateIon Deprotonation Base Base (Na2CO3 / KOH) Base->FuroateIon Transition S_N2 Transition State FuroateIon->Transition Nucleophilic Attack Reagent Phenacyl Bromide / p-Bromophenacyl Bromide (Electrophile) Reagent->Transition Leaving Group (Br-) Product Final Ester (Phenacyl Furoate / p-Bromophenacyl Furoate) Transition->Product Byproduct NaBr / KBr (Precipitate) Transition->Byproduct

Caption: S_N2 mechanism for the esterification of furoic acid. The rate-determining step is the attack of the furoate anion on the alpha-carbon of the phenacyl reagent.

Part 4: Experimental Protocols

Protocol A: Preparation of p-Bromophenacyl Furoate (Analytical Scale)

Objective: Derivatization of furoic acid for HPLC analysis or MP identification.

Reagents:

  • 2-Furoic Acid (~100 mg)

  • p-Bromophenacyl Bromide (Reagent Grade, MP 109°C)

  • Ethanol (95%) or Acetonitrile (HPLC Grade)

  • Sodium Carbonate (10% aqueous solution)

Step-by-Step Methodology:

  • Neutralization: Dissolve 100 mg of 2-furoic acid in 5 mL of ethanol. Add 10% Na₂CO₃ dropwise until the solution is neutral to litmus (formation of sodium furoate). Note: Avoid excess alkali, as it will hydrolyze the reagent.

  • Reagent Addition: Add a stoichiometric equivalent (plus 5% excess) of p-bromophenacyl bromide dissolved in 5 mL ethanol.

  • Reflux: Heat the mixture under reflux for 30–60 minutes .

    • Why? Reflux provides the activation energy for the S_N2 displacement.

    • Observation: The solution may turn slightly turbid as NaBr precipitates (if in acetone/acetonitrile) or remain clear in hot ethanol.

  • Isolation: Cool the mixture to room temperature. If crystals do not form immediately, add 1–2 mL of distilled water to induce precipitation (the "Heavy Atom" effect reduces water solubility).

  • Purification: Filter the crystals and recrystallize from hot ethanol.

  • Validation: Dry the crystals and determine the melting point. (Expected: Sharp MP, distinct from the reagent's 109°C).

Protocol B: HPLC Separation Workflow

Objective: Quantitative analysis of furoic acid in complex matrices.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

  • Mobile Phase: Acetonitrile : Water (Gradient or Isocratic, typically 60:40).

  • Detector: UV-Vis at 260 nm (Maximal absorption of the phenacyl chromophore).

HPLCWorkflow Sample Sample Containing Furoic Acid Deriv Derivatization (Add p-Bromophenacyl Bromide + Catalyst) Sample->Deriv 60 min @ 80°C Clean Cleanup (Optional) Remove Excess Reagent Deriv->Clean Inject Inject into HPLC (C18 Column) Clean->Inject Detect UV Detection (260nm) Identify via Retention Time Inject->Detect

Caption: Analytical workflow for trace detection of furoic acid using p-bromophenacyl derivatization.

Part 5: Analytical Comparison Summary

MetricPhenacyl Furoatep-Bromophenacyl Furoate
Melting Point Lower (Often <80°C)Higher (Distinct, typically >100°C)
Solubility (Water) LowVery Low (Precipitates easily)
Solubility (Organic) HighModerate (Ideal for recrystallization)
HPLC Sensitivity Good (UV active)Excellent (Enhanced lipophilicity + UV)
Handling Safety Reagent is a potent lachrymatorReagent is solid, less volatile

Conclusion: For synthetic purposes where the ester is an intermediate, phenacyl furoate is sufficient. However, for analytical purposes—specifically the identification of unknown acids or high-sensitivity HPLC quantification—p-bromophenacyl furoate is the superior choice due to its robust crystallinity, higher melting point, and enhanced chromatographic behavior.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Shriner, R. L., Fuson, R. C., & Curtin, D. Y. (1964). The Systematic Identification of Organic Compounds. Wiley.
  • Borch, R. F. (1975).[1][2] Separation of long chain fatty acids as phenacyl esters by high pressure liquid chromatography. Analytical Chemistry, 47(14), 2437–2439.[1] Link

  • Thermo Fisher Scientific. (n.d.). p-Bromophenacyl-8™ Reagent Instructions. Retrieved from (Protocol for HPLC derivatization).

  • Organic Syntheses. (1941). p-Bromophenacyl Bromide.[3][1][2][4] Org. Synth. Coll. Vol. 1, p.127.[3] Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of Phenacyl Furan-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, kinetically controlled protocol for the synthesis of phenacyl furan-2-carboxylate (also known as phenacyl 2-furoate) via the nucleophilic substitution of 2-furoic acid with phenacyl bromide (


 esterification).

Phenacyl esters are critical crystalline derivatives often used for the identification of organic acids and as photolabile protecting groups in medicinal chemistry. While Fischer esterification is common for simple alkyl esters, the phenacyl derivative requires base-mediated alkylation to avoid harsh acidic conditions that might degrade the electron-rich furan ring or induce polymerization. This protocol utilizes the Triethylamine/Acetone method, which drives the reaction to completion through the precipitation of the triethylamine hydrobromide salt.

Safety & Hazard Assessment (Critical)

WARNING: High Hazard Reagents

ReagentHazard ClassCritical Safety Measure
Phenacyl Bromide Lachrymator , Skin CorrosiveMUST be weighed and handled inside a functioning fume hood. Double-glove (Nitrile). If spilled, neutralize with aqueous sodium thiosulfate.
Triethylamine Flammable, CorrosiveUse in fume hood.[1] Avoid inhalation of vapors.
2-Furoic Acid IrritantAvoid dust inhalation.[1][2]
Acetone FlammableKeep away from heat sources/sparks.

Operational Directive: All glassware contacting phenacyl bromide should be rinsed with a dilute ethanolic amine solution or sodium thiosulfate before being removed from the hood to neutralize lachrymatory residues.

Reaction Mechanism & Retrosynthesis[3]

The synthesis proceeds via an


 mechanism. The base (Triethylamine) deprotonates the carboxylic acid to form the furoate anion (nucleophile). This anion attacks the 

-carbon of the phenacyl bromide, displacing the bromide ion. The reaction is driven forward by the insolubility of the resulting salt (

) in acetone.
Diagram 1: Reaction Scheme & Mechanism

ReactionMechanism FuroicAcid 2-Furoic Acid (Starting Material) Intermediate Furoate Anion (Nucleophile) FuroicAcid->Intermediate Deprotonation Base Triethylamine (Base) Base->Intermediate Transition SN2 Transition State Intermediate->Transition Nu: Attack PhenacylBr Phenacyl Bromide (Electrophile) PhenacylBr->Transition Product This compound (Target) Transition->Product Bond Formation Salt Et3N.HBr (Precipitate) Transition->Salt Leaving Group

Caption: Mechanistic pathway showing base-mediated deprotonation followed by SN2 attack on the alkyl halide. The precipitation of Et3N.HBr drives the equilibrium.

Experimental Protocol

Reagents and Stoichiometry (10 mmol Scale)
ComponentMW ( g/mol )EquivalentsAmountPhysical State
2-Furoic Acid 112.081.01.12 gWhite solid
Phenacyl Bromide 199.051.01.99 gCrystalline solid (Lachrymator)
Triethylamine 101.191.1 (Excess)1.53 mLLiquid (

)
Acetone (Dry) 58.08Solvent30 mLLiquid
Step-by-Step Methodology

Step 1: Solubilization and Activation

  • Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar.

  • Add 1.12 g of 2-furoic acid and 30 mL of acetone . Stir until fully dissolved.

  • Add 1.53 mL of triethylamine dropwise.

    • Observation: The solution may warm slightly as the ammonium carboxylate salt forms.

Step 2: Alkylation

  • Add 1.99 g of phenacyl bromide to the reaction mixture.

  • Attach a reflux condenser.

  • Heat the mixture to reflux (approx. 60°C) for 90 minutes .

    • Process Monitor: A heavy white precipitate (Triethylamine hydrobromide) will form rapidly, indicating the reaction is progressing.

Step 3: Workup (Filtration Method)

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a sintered glass funnel or Buchner funnel to remove the solid precipitate (

    
    ).
    
  • Wash the solid filter cake with 10 mL of cold acetone to recover any entrained product. Combine this wash with the filtrate.

Step 4: Isolation and Purification

  • Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield a crude solid residue.

  • Recrystallization: Dissolve the crude residue in a minimum amount of hot Ethanol (95%) or a mixture of Ethanol/Water (9:1) .

  • Allow to cool slowly to room temperature, then chill in an ice bath to maximize yield.

  • Filter the crystals, wash with cold dilute ethanol, and dry in a vacuum desiccator.

Diagram 2: Experimental Workflow

Workflow Start Start: 10 mmol Scale Dissolve Dissolve Furoic Acid in Acetone Start->Dissolve AddBase Add Triethylamine (Form Salt) Dissolve->AddBase AddHalide Add Phenacyl Bromide (Lachrymator Control) AddBase->AddHalide Reflux Reflux 90 mins (60°C) AddHalide->Reflux Filter Filter Precipitate (Remove Et3N.HBr) Reflux->Filter Evap Rotary Evaporation of Filtrate Filter->Evap Recryst Recrystallize (EtOH/Water) Evap->Recryst Final Pure Phenacyl Furan-2-Carboxylate Recryst->Final

Caption: Operational workflow for the synthesis, emphasizing the filtration of the byproduct salt prior to solvent evaporation.

Characterization & Quality Control

The product should be a crystalline solid. As phenacyl esters are often used for derivative identification, the melting point is a primary validation metric.

TechniqueExpected ResultCausality/Assignment
Appearance White to off-white needles/platesHigh purity crystalline lattice.
Melting Point Sharp range (Literature varies by derivative, typically 80-100°C range for similar esters; determine constant MP)Broad MP indicates retained solvent or unreacted acid.
IR Spectroscopy

(ester): ~1720-1735 cm


(ketone): ~1690-1700 cm

Distinct signals for the ester carbonyl and the phenacyl ketone carbonyl.
1H NMR (CDCl3)

5.5-5.6 (s, 2H)
Diagnostic Singlet: The methylene protons (

) are shifted downfield by flanking carbonyls.
TLC (Hex/EtOAc 3:1) Single spot,

higher than furoic acid
Ester is less polar than the carboxylic acid starting material.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation of salt; Moisture in acetone.Ensure acetone is dry. Extend reflux time to 2 hours.
Oily Product Residual solvent or phenacyl bromide impurities.Recrystallize again. If oil persists, scratch glass with rod to induce nucleation or seed with a crystal.
Lachrymatory Smell Unreacted Phenacyl Bromide.Safety Hazard. Wash the organic layer (if doing extraction) with aqueous ammonia to destroy excess halide, or recrystallize thoroughly.
Color (Yellow/Brown) Oxidation of furan ring or bromide traces.Add a small amount of activated charcoal during the hot recrystallization step and filter hot.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard protocol for phenacyl ester derivatives of carboxylic acids).

  • Shriner, R. L.; Fuson, R. C.; Curtin, D. Y.; Morrill, T. C.The Systematic Identification of Organic Compounds, 6th Ed.; Wiley: New York, 1980.
  • Cowper, R. M.; Davidson, L. H. "Phenacyl Bromide". Organic Syntheses, Coll.[3][4][5][6] Vol. 2, p.480 (1943). (Preparation and handling of the starting material).[2][7][8][9]

  • PubChem Compound Summary. "2-Furoic Acid". National Center for Biotechnology Information. (Physical properties of starting material).

Sources

Application Note: Optimized Synthesis of Phenacyl 2-Furoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the reaction conditions for the synthesis of phenacyl 2-furoate (2-oxo-2-phenylethyl furan-2-carboxylate) via the nucleophilic substitution of 2-furoic acid with phenacyl bromide (


-bromoacetophenone). This transformation serves two primary critical functions in drug development and organic synthesis:
  • UV-Vis Derivatization: 2-Furoic acid lacks a strong chromophore for high-sensitivity HPLC detection. The phenacyl moiety (

    
    ) acts as a "UV-tag," enabling nanomole-level detection.
    
  • Orthogonal Protection: Phenacyl esters serve as robust protecting groups for carboxylic acids, stable to acidic hydrolysis but cleavable under specific reductive conditions (e.g., Zn/AcOH).

Mechanistic Insight & Reaction Logic

The reaction proceeds via an


 (Substitution Nucleophilic Bimolecular)  mechanism. The process is biphasic in logic but often monophasic in solvent execution.
The Pathway
  • Activation (Deprotonation): 2-Furoic acid (

    
    ) is deprotonated by a weak base (e.g., Triethylamine or 
    
    
    
    ) to generate the furoate anion (nucleophile).
  • Substitution: The furoate anion attacks the

    
    -carbon of phenacyl bromide.
    
  • Departure: Bromide is displaced as the leaving group.

Critical Consideration: 2-Furoic acid is acid-sensitive; the furan ring can polymerize or open under strong acidic conditions. Therefore, this base-mediated alkylation is superior to Fischer esterification for furan derivatives.

Mechanistic Diagram

ReactionMechanism FuroicAcid 2-Furoic Acid (Substrate) Anion Furoate Anion (Nucleophile) FuroicAcid->Anion Deprotonation Base Base (Et3N / K2CO3) Base->Anion TS Transition State [S_N2] Anion->TS Attack on Alpha-Carbon PhenacylBr Phenacyl Bromide (Electrophile) PhenacylBr->TS Product Phenacyl 2-Furoate (Ester) TS->Product Bond Formation Salt H-Base+ Br- (Byproduct) TS->Salt Leaving Group

Figure 1: Mechanistic pathway for the base-promoted esterification of 2-furoic acid.

Optimization of Reaction Conditions

Success depends on balancing nucleophilicity with solubility. The following matrix compares standard conditions.

ParameterMethod A: Analytical (HPLC)Method B: Preparative (Scale-Up)
Base Triethylamine (TEA) or DIPEAPotassium Carbonate (

)
Solvent Acetone or Acetonitrile (MeCN)DMF or Acetone
Catalyst None (Homogeneous)18-Crown-6 (Phase Transfer) or KI
Temp Reflux (

C)

C to

C
Time 30 - 60 mins2 - 4 hours
Yield >95% (in situ)85 - 92% (isolated)
Pros Fast, volatile solvent, direct injectScalable, inexpensive base, high yield
Cons TEA salts can clog columns if not removedDMF removal requires aqueous workup

Experimental Protocols

Safety Critical Warning

Phenacyl Bromide is a severe Lachrymator (Tear Gas).

  • Engineering Control: All operations must be performed inside a functioning fume hood.

  • PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.

  • Decontamination: Clean glassware with an alcoholic KOH solution to decompose residual lachrymator before removing from the hood.

Protocol 1: Analytical Derivatization (For HPLC)

Best for: Quantifying 2-furoic acid in biological samples or fermentation broth.

  • Preparation: Dissolve 2-furoic acid (approx. 10 mg, 0.09 mmol) in 1.0 mL of HPLC-grade Acetone.

  • Neutralization: Add Triethylamine (TEA) (14 µL, 0.10 mmol, 1.1 eq). Vortex for 10 seconds.

  • Derivatization: Add Phenacyl Bromide (20 mg, 0.10 mmol, 1.1 eq) dissolved in 0.5 mL Acetone.

  • Reaction: Cap the vial tightly. Heat at 60°C for 45 minutes in a heating block.

  • Quench (Optional): If injection is not immediate, add 10 µL of acetic acid to quench excess base.

  • Analysis: Inject directly onto C18 RP-HPLC.

    • Detection: UV at 254 nm (Phenacyl absorption).

    • Mobile Phase: Acetonitrile/Water gradient.

Protocol 2: Preparative Synthesis (Batch Scale)

Best for: Isolating the ester for use as a prodrug intermediate or standard.

Reagents:

  • 2-Furoic Acid: 1.12 g (10 mmol)

  • Phenacyl Bromide: 2.09 g (10.5 mmol)

  • Potassium Carbonate (

    
    ): 1.52 g (11 mmol) - Anhydrous, powdered
    
  • Solvent: DMF (Dimethylformamide) - 15 mL

Workflow:

PrepWorkflow Step1 1. Dissolution Dissolve Furoic Acid in DMF Step2 2. Deprotonation Add K2CO3, stir 15 min @ RT (CO2 evolution) Step1->Step2 Step3 3. Addition Add Phenacyl Bromide dropwise Step2->Step3 Step4 4. Reaction Stir 3h @ RT or 1h @ 60°C Step3->Step4 Step5 5. Quench/Workup Pour into Ice Water (150 mL) Precipitate forms Step4->Step5 Step6 6. Filtration & Recrystallization (Ethanol/Water) Step5->Step6

Figure 2: Preparative workflow for the synthesis of Phenacyl 2-furoate.

Detailed Steps:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.12 g of 2-furoic acid in 15 mL of DMF.

  • Base Addition: Add 1.52 g of anhydrous

    
    . Stir at room temperature for 15 minutes. Note: The solution may become cloudy as the salt forms.
    
  • Alkylation: Add 2.09 g of phenacyl bromide. If the reaction is exothermic, cool slightly with a water bath.

  • Monitoring: Stir at room temperature for 3 hours. (TLC Control: 30% EtOAc in Hexanes; visualized by UV).

  • Workup: Pour the reaction mixture into 150 mL of ice-cold water with vigorous stirring. The ester is hydrophobic and should precipitate as a white/off-white solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (

    
    ) to remove residual DMF and inorganic salts.
    
  • Purification: Recrystallize from Ethanol or Ethanol/Water (9:1) to yield white needles.[1]

Characterization & QC

  • Appearance: White crystalline solid/needles.

  • Melting Point: Expected range

    
    C (Note: Phenacyl esters of benzoates are typically 
    
    
    
    C; furoates are generally lower melting).
  • IR Spectroscopy:

    • 
       (Ester): ~1720-1735 
      
      
      
    • 
       (Ketone): ~1690-1700 
      
      
      
  • 1H NMR (CDCl3, 400 MHz):

    • 
       5.5-5.6 (s, 2H, -O-CH 2-CO-Ph)
      
    • 
       7.4-8.0 (m, 5H, Phenyl protons)
      
    • 
       6.5, 7.2, 7.6 (Furan ring protons)
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationEnsure

is powdered and anhydrous. Increase time.
Oily Product Residual DMF or solventWash precipitate thoroughly with water. Recrystallize from EtOH.
Yellow Color Free Bromine or decompositionWash crude solid with dilute sodium thiosulfate solution.
Starting Material Remains Hydrolysis of Phenacyl BromideEnsure solvents are dry. Phenacyl bromide hydrolyzes in wet basic conditions.

References

  • Preparation of Phenacyl Esters (General Protocol)

    • Cowper, R. M., & Davidson, L. H. (1939).[2] Phenacyl Bromide.[1][2][3][4][5][6][7][8][9] Organic Syntheses, 19, 24.[2]

  • HPLC Derivatization of Carboxylic Acids

    • Borch, R. F. (1975).[6] Separation of long chain fatty acids as phenacyl esters by high pressure liquid chromatography. Analytical Chemistry, 47(14), 2437–2439.[6]

  • Phase Transfer Catalysis (Crown Ethers)

    • Durst, H. D. (1974). Phenacyl esters of fatty acids via crown ether catalysts for high pressure liquid chromatography. Tetrahedron Letters, 15(28), 2421-2424.
  • Safety Data (Phenacyl Bromide)

    • Thermo Fisher Scientific.[4] (2021).[7][10] Safety Data Sheet: Phenacyl Bromide.

Sources

Application Note: Recrystallization & Purification of Phenacyl Furan-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring a validated protocol for the purification of phenacyl furan-2-carboxylate (phenacyl 2-furoate).

Executive Summary

This compound (Phenacyl 2-furoate) is a critical derivative often synthesized for the qualitative identification of 2-furoic acid or as an intermediate in the synthesis of complex heterocycles. While the synthesis via phenacyl bromide and 2-furoic acid is robust, the crude product frequently suffers from occluded unreacted reagents (phenacyl bromide, lachrymatory) and inorganic salts.

This protocol defines Aqueous Ethanol (Ethanol/Water) as the primary solvent system for recrystallization, yielding high-purity crystals (MP ~109 °C). It addresses common failure modes such as "oiling out" and provides a self-validating workflow using melting point depression analysis.

Solvent Selection Logic

The choice of solvent is governed by the "Like Dissolves Like" principle, balanced against the specific polarity of the furan ring and the ester linkage.

Solvent SystemRolePolarity Index (

)
Mechanism of Action
Ethanol (95%) / Water Primary 4.3 (EtOH) / 10.2 (Water)Gradient Polarity: The ester is soluble in hot ethanol but insoluble in water. Adding water increases polarity, forcing the non-polar ester to crystallize while keeping polar impurities (salts) in solution.
Ethyl Acetate / Hexane Alternative4.4 (EtOAc) / 0.1 (Hex)Anti-Solvent Precipitation: Used if the compound "oils out" in aqueous systems. Hexane acts as the anti-solvent to induce nucleation.
Methanol Secondary5.1Higher solubility power; useful for very crude mixtures but may result in lower recovery yields due to high solubility at RT.
Physicochemical Rationale[1][2][3][4][5][6][7][8][9]
  • Solute: this compound contains a lipophilic phenacyl group and a moderately polar furan ring.

  • Impurity Rejection:

    • Phenacyl Bromide:[1][2][3][4] Soluble in cold ethanol (remains in mother liquor).

    • Inorganic Salts (KBr/NaBr): Soluble in water (remains in aqueous mother liquor).

    • 2-Furoic Acid:[5][][7] Soluble in hot water/ethanol (remains in solution if pH is neutral).

Experimental Protocol

Materials Required[1][2][4][5][7][10][14][16]
  • Crude this compound (Dry solid)

  • Solvent: Ethanol (95% or absolute)

  • Anti-Solvent: Distilled Water

  • Equipment: Hot plate, Erlenmeyer flask, reflux condenser (optional), Buchner funnel, vacuum source.

Step-by-Step Recrystallization Procedure[17]
Phase 1: Dissolution
  • Place the crude solid (e.g., 1.0 g) in a 50 mL Erlenmeyer flask.

  • Add a minimum amount of hot Ethanol (approx. 5–10 mL) while heating on a steam bath or hot plate (approx. 60–70 °C).

    • Critical: Do not boil violently. Add solvent dropwise until the solid just dissolves.

  • Clarification (Optional): If the solution is dark/colored, add activated charcoal (10-20 mg), boil for 1 minute, and filter hot through a pre-warmed fluted filter paper to remove the charcoal.

Phase 2: Nucleation & Crystallization
  • Bring the clear filtrate to a gentle boil.

  • Add warm water dropwise to the boiling ethanolic solution.

    • Endpoint: Stop adding water immediately when a persistent cloudiness (turbidity) appears.

  • Add a few drops of ethanol to just clear the turbidity.

  • Remove from heat and allow the flask to cool to room temperature undisturbed .

    • Note: Rapid cooling or agitation may cause "oiling out" (separation as a liquid) rather than crystallization.

  • Once at room temperature, cool further in an ice-water bath (0–4 °C) for 15–30 minutes to maximize yield.

Phase 3: Isolation
  • Collect the crystals via vacuum filtration using a Buchner funnel.[8]

  • Wash: Rinse the filter cake with 1–2 mL of ice-cold 50% aqueous ethanol.

    • Warning: Do not use pure ethanol for washing, as it will redissolve the product.

  • Drying: Dry the crystals in air or a vacuum desiccator until a constant mass is achieved.

Process Workflow & Logic (DOT Diagram)

RecrystallizationWorkflow Start Crude Phenacyl Furan-2-Carboxylate Dissolve Dissolve in min. Hot Ethanol (60-70°C) Start->Dissolve Filter Hot Filtration (Remove insolubles/Charcoal) Dissolve->Filter If insoluble impurities WaterAdd Add Warm Water until Turbid Dissolve->WaterAdd If clear Filter->WaterAdd Clear Add drop of Ethanol to Clear Turbidity WaterAdd->Clear Cool Slow Cooling (RT then 0°C) Clear->Cool Collect Vacuum Filtration Cool->Collect Wash Wash with Cold 50% Ethanol Collect->Wash Dry Dry to Constant Mass Wash->Dry Validation Validation: MP ~109°C Dry->Validation

Caption: Logical workflow for the purification of this compound via aqueous ethanol recrystallization.

Validation & Quality Control

Melting Point Determination

The most reliable method to validate purity is the melting point (MP) comparison.

CompoundLiterature MPObservation
This compound 109.0 – 109.5 °C [1]Sharp melting range (±1°C) indicates high purity.
Phenacyl Bromide (Impurity)50 °CLower melting point; presence causes significant depression.
2-Furoic Acid (Precursor)133 °CHigher melting point; insoluble in cold non-polar solvents.

Self-Validating Test: Perform a Mixed Melting Point test. Mix your purified crystals 1:1 with an authentic sample of 2-furoic acid.

  • Result: If the mixture melts below 109°C (depression), your product is the ester. If it melts broad or higher, it may be unreacted acid.

  • Note: The literature [1] indicates the phenacyl ester melts at ~109°C.

Troubleshooting Table
IssueCauseCorrective Action
Oiling Out Solution cooled too fast or too much water added.Reheat to dissolve.[9][8] Add slightly more ethanol. Cool very slowly with vigorous stirring (seeding helps).
Low Yield Too much solvent used.[9]Evaporate 50% of the solvent and repeat cooling.
Colored Crystals Oxidation products or impurities.Repeat recrystallization with activated charcoal.[8]

References

  • Fukuzumi, T., et al. (1965). Studies on the Essential Oils of Tobacco Leaves: Part IV. Neutral Fraction. Agricultural and Biological Chemistry.[10]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General procedure for phenacyl esters).
  • Shriner, R. L., Fuson, R. C.The Systematic Identification of Organic Compounds. Wiley.
  • PubChem. 2-Furoic Acid Data. National Library of Medicine. Link

Sources

procedure for deprotection of phenacyl furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Cleavage of Phenacyl Furan-2-Carboxylate: A Guide to Deprotection Methodologies

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of the Phenacyl Protecting Group

In the intricate landscape of multi-step organic synthesis, the reversible masking of reactive functional groups is a cornerstone of success. The phenacyl (Pac) group is a well-established and versatile protecting group for carboxylic acids, prized for its unique balance of stability and reactivity.[1][2] It is generally stable to the acidic conditions often required to remove other protecting groups like Boc, yet it can be selectively cleaved under specific, mild conditions.[1][2][3] This orthogonality makes it an invaluable tool in the synthesis of complex molecules, including peptides and pharmacologically active compounds.[4][5]

Furan-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science.[6][7] Protecting its carboxyl moiety as a phenacyl ester allows for transformations on the furan ring or other parts of a molecule without interference from the acidic proton. This guide provides a detailed examination of the primary strategies for the deprotection of this compound, offering insights into the causality behind procedural choices and providing robust, validated protocols for laboratory application.

Foundational Principles: Why Choose a Specific Deprotection Pathway?

The selection of a deprotection method is not arbitrary; it is a strategic decision dictated by the overall molecular architecture and the presence of other functional groups. The three primary pathways for phenacyl ester cleavage—reductive, photolytic, and nucleophilic—offer distinct advantages and limitations.

  • Reductive Cleavage: Ideal for robust molecules that can withstand mild reducing agents. It is often high-yielding and utilizes common, inexpensive reagents.

  • Photolytic Cleavage: A "traceless" method that avoids chemical reagents, making it perfect for highly sensitive substrates where reagent contamination or side reactions are a concern.[1][8]

  • Nucleophilic Cleavage: Offers an alternative when both reductive and photolytic conditions are incompatible with other functional groups in the molecule.

The following sections delve into the mechanisms and practical execution of these methods.

Reductive Deprotection: The Classic Zinc/Acetic Acid Method

This is the most common and reliable method for phenacyl ester cleavage.[1] The reaction proceeds via the reduction of the phenacyl ketone to a secondary alcohol, which then undergoes elimination to release the free carboxylic acid and acetophenone as a byproduct.

Mechanism of Action

The zinc metal, in the presence of acetic acid, acts as a single-electron donor to reduce the carbonyl group of the phenacyl ester. The resulting intermediate readily eliminates the carboxylate anion.

cluster_mech Reductive Cleavage Mechanism Start Phenacyl Ester Intermediate Zinc Enolate Intermediate Start->Intermediate  Zn, H+ (AcOH)   Product Furan-2-Carboxylic Acid + Acetophenone Intermediate->Product  Elimination  

Caption: Simplified mechanism of zinc-mediated reductive cleavage.

Detailed Experimental Protocol

Materials:

  • This compound (1 equivalent)

  • Activated Zinc dust (10-20 equivalents)

  • Glacial Acetic Acid

  • Methanol or Ethanol (as solvent)

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolution: Dissolve the this compound (1 eq.) in a suitable solvent such as methanol or aqueous acetic acid.[1]

  • Reagent Addition: To the stirred solution, add glacial acetic acid followed by an excess of activated zinc dust (10-20 eq.). The use of activated zinc is crucial for efficient reaction.[1]

  • Reaction: Stir the resulting suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until all the starting material has been consumed.[1] This is critical to prevent potential side reactions with the furan ring.

  • Filtration: Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove excess zinc and other insoluble materials.[1] Wash the pad with a small amount of the reaction solvent.

  • Work-up:

    • Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

    • Dissolve the residue in ethyl acetate and wash with water to remove residual acetic acid and zinc salts.

    • Perform a wash with saturated sodium bicarbonate solution to ensure all acidic components are neutralized, followed by a final wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude furan-2-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.[9]

Photolytic Deprotection: A Reagent-Free Approach

The phenacyl group is photolabile, meaning it can be cleaved using ultraviolet (UV) light.[1][8] This method is exceptionally mild and advantageous for substrates containing functional groups sensitive to reductive or nucleophilic reagents.[10] The cleavage occurs via photo-rearrangement, yielding the carboxylic acid and, typically, acetophenone.[8][11]

G cluster_workflow General Deprotection Workflow cluster_paths Start This compound reductive Reductive (Zn/AcOH) Start->reductive photolytic Photolytic (UV Light) Start->photolytic nucleophilic Nucleophilic (e.g., NaSPh) Start->nucleophilic end_node Furan-2-Carboxylic Acid reductive->end_node photolytic->end_node nucleophilic->end_node

Caption: Overview of deprotection strategies for phenacyl esters.

Detailed Experimental Protocol

Materials:

  • This compound (1 equivalent)

  • Spectroscopic grade solvent (e.g., ethanol, dioxane, or acetonitrile/water mixture)[12]

  • UV photoreactor or mercury vapor lamp (e.g., 350-365 nm)

  • Quartz reaction vessel

Procedure:

  • Preparation: Prepare a dilute solution of the this compound in a UV-transparent solvent within a quartz reaction vessel. The concentration should be optimized to ensure efficient light penetration.

  • Degassing (Optional but Recommended): Degas the solution by bubbling nitrogen or argon through it for 15-30 minutes to remove dissolved oxygen, which can sometimes interfere with photochemical reactions.

  • Irradiation: Place the vessel in the photoreactor and irradiate with UV light. The reaction temperature should be maintained, often near room temperature, using a cooling system.

  • Monitoring: Follow the disappearance of the starting material using HPLC or TLC. Photochemical reactions can sometimes stall or produce side products upon prolonged irradiation, making careful monitoring essential.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The resulting residue contains the desired carboxylic acid and photoproducts.

  • Purification: Purify the furan-2-carboxylic acid from the photolytic byproducts using standard techniques like column chromatography or recrystallization.

Nucleophilic Deprotection: An Alternative Pathway

Cleavage can also be achieved by nucleophilic attack, typically involving an SN2-type displacement on the methylene carbon of the phenacyl group or via nucleophilic acyl substitution.[2][13][14] Thiolates, such as sodium thiophenoxide, are particularly effective for this transformation under mild, anhydrous conditions.[2][10]

Detailed Experimental Protocol (Using Sodium Thiophenoxide)

Materials:

  • This compound (1 equivalent)

  • Sodium thiophenoxide (1-1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Dilute hydrochloric acid (e.g., 1 M HCl)

Procedure:

  • Dissolution: Dissolve the this compound in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add a solution of sodium thiophenoxide in DMF to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid.

  • Monitoring: Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material.

  • Quenching & Work-up:

    • Pour the reaction mixture into a separatory funnel containing diethyl ether or ethyl acetate and water.

    • Separate the layers. Wash the organic layer with dilute HCl to remove any remaining thiophenol, followed by water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude furan-2-carboxylic acid can be purified by recrystallization or chromatography.

Comparative Summary and Best Practices

MethodReagents & ConditionsAdvantagesLimitations & Considerations
Reductive Zinc, Acetic Acid; Room TempHigh yield, cost-effective, common reagents.[1][4]Incompatible with other reducible groups (e.g., azides, nitro groups).[5] Removal of zinc can be tedious.[3]
Photolytic UV light (e.g., 350-365 nm); Room TempReagent-free, exceptionally mild, ideal for sensitive substrates.[8][11]Requires specialized equipment (photoreactor). Can be slow and may require optimization of concentration and solvent.[8]
Nucleophilic Sodium Thiophenoxide, DMF; Room TempFast, mild, and orthogonal to many other protecting groups.[2][10]Thiophenols have a strong odor. Incompatible with electrophilic functional groups that can react with the nucleophile.

Best Practice Insight: Before proceeding with a large-scale deprotection, it is imperative to perform a small-scale test reaction. This allows for the optimization of conditions and ensures compatibility with the specific substrate, minimizing the risk of low yields or unexpected side reactions. Always monitor the reaction progress closely to determine the optimal reaction time.

References

  • Hagiwara, D. (1990). A novel and efficient method for cleavage of phenacyl esters by zinc reduction with acetylacetone and pyridine. Tetrahedron Letters.
  • Wei, B., Zhang, Z., Dai, Z., & Guan, J. (n.d.). An Efficient Approach for the Deprotection of Esters Using Ionic Liquid as Nucleophile.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • RSC Publishing. (n.d.). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection. Wordpress.
  • Taylor & Francis Online. (n.d.). PHOTOLYSIS OF PHENACYL ESTERS IN A TWO-PHASE SYSTEM. Retrieved from [Link]

  • RSC Publishing. (n.d.). New methods in peptide synthesis. Part III. Protection of carboxyl group. Retrieved from [Link]

  • (n.d.).
  • ResearchGate. (n.d.). Cleavage of aspartyl β-phenacyl esters by selenophenol under neutral conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.
  • Google Patents. (n.d.). Separation and purification of furan carboxylates.
  • (n.d.).
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ester cleavage. Retrieved from [Link]

  • ACS Publications. (n.d.). Side reactions in peptide synthesis. 8. On the phenacyl group in the protection of the .beta.-carboxyl function of aspartyl residues. The Journal of Organic Chemistry.
  • MDPI. (2021). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles.
  • RSC Publishing. (n.d.). A scalable carboxylation route to furan-2,5-dicarboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • PubMed. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • (2011).
  • E3S Web of Conferences. (n.d.).
  • Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters.
  • ACS Publications. (2017). Desyl and Phenacyl as Versatile, Photocatalytically Cleavable Protecting Groups: A Classic Approach in a Different (Visible) Light.
  • NIH. (n.d.). 2-Hydroxyphenacyl ester: A new photoremovable protecting group. PMC.
  • PubMed. (2013).
  • RSC Publishing. (n.d.). Selective α-amination and α-acylation of esters and amides via dual reactivity of O-acylhydroxylamines toward zinc enolates.
  • NIH. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC.
  • OSTI.GOV. (2023).
  • Chemguide. (n.d.).
  • Chemistry LibreTexts. (2023). 4.5: Nucleophilic acyl substitution reactions.

Sources

Troubleshooting & Optimization

preventing hydrolysis of phenacyl esters during workup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Guide

Status: Operational Subject: Preventing Inadvertent Hydrolysis of Phenacyl (Pac) Esters During Workup Case ID: PAC-EST-001

Root Cause Analysis: Why Your Ester is Dying

The "Trojan Horse" Mechanism

Unlike standard alkyl esters (e.g., ethyl, methyl), phenacyl esters are activated esters . The very feature that makes them useful—the electron-withdrawing benzoyl group (


)—also acts as their Achilles' heel during workup.

The


-ketone adjacent to the ester oxygen exerts a powerful inductive electron-withdrawing effect (-I effect). This significantly increases the electrophilicity of the ester carbonyl carbon, making it hyper-sensitive to nucleophilic attack by hydroxide (

) or even weak bases like bicarbonate (

) if not handled correctly.
Mechanism of Instability

The diagram below illustrates the electronic activation that renders the phenacyl ester susceptible to rapid hydrolysis under basic conditions.

PhenacylHydrolysis cluster_effect The Activation Effect Ester Phenacyl Ester (Activated Electrophile) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack (Fast due to α-ketone) Base Base (OH⁻ / HCO₃⁻) Base->Intermediate Products Carboxylic Acid + Phenacyl Alcohol Intermediate->Products Collapse & Cleavage

Figure 1: Mechanistic pathway of base-catalyzed hydrolysis. The adjacent ketone pulls electron density (blue node), lowering the activation energy for nucleophilic attack by bases (red arrow).

Troubleshooting Guides (Q&A)

Case 1: "I lost 40% of my product during a standard bicarbonate wash."

Diagnosis: Saponification via "Safe" Bases. Technical Insight: While saturated sodium bicarbonate (


, pH ~8.5) is standard for neutralizing acid chlorides, it is often too basic for activated phenacyl esters, especially if the layers are not separated immediately or if the solution is warm.
Corrective Action: 
  • Immediate: Switch to a Citrate Buffer (pH 5.5–6.0) or a Phosphate Buffer (pH 6.5) . Phenacyl esters are stable in acidic-to-neutral media.

  • Protocol Adjustment: If you must use bicarbonate (e.g., to remove large excess of acid), use it ice-cold (0°C) and limit contact time to <2 minutes.

Case 2: "My product decomposes on the rotavap even after extraction."

Diagnosis: Hydrolysis in the Pot. Technical Insight: Organic solvents (EtOAc, DCM) dissolve significant amounts of water. If you concentrate a wet organic layer containing trace base (even residual bicarbonate) at 40°C+, the concentration of base increases as solvent evaporates, driving hydrolysis. Corrective Action:

  • The "Double-Dry" Method: Dry the organic layer over

    
     (which is slightly acidic/neutral) rather than 
    
    
    
    . Filter, then add a fresh portion of drying agent for 5 minutes before final filtration.
  • Azeotrope: Do not heat above 30°C. Co-evaporate with toluene to remove residual moisture azeotropically.

Case 3: "I see cleavage products after using an amine scavenger."

Diagnosis: Aminolysis. Technical Insight: Phenacyl esters are susceptible to nucleophilic attack by amines. If you used a resin-bound amine (e.g., to scavenge acid chlorides) or a liquid amine wash, you likely formed the amide and released phenacyl alcohol. Corrective Action:

  • Alternative Scavenging: Use solid calcium carbonate (

    
    )  or polyvinylpyridine (PVP)  resin, which are non-nucleophilic bases, to neutralize acid byproducts without attacking the ester.
    

Standard Operating Procedures (SOPs)

SOP-A: The "Cold-Buffer" Flash Workup

Use this protocol for all reactions yielding phenacyl esters to maximize recovery.

StepActionTechnical Rationale
1. Quench Cool reaction mixture to 0°C (ice bath).Reduces kinetic rate of hydrolysis (

) significantly.
2. Dilute Dilute with 3x volume of cold EtOAc or DCM.Dilution minimizes the concentration of reactive species.
3. Wash Wash with 0.5M Citric Acid or Phosphate Buffer (pH 6) .Maintains pH < 7. Phenacyl esters are acid-stable but base-labile [1].
4. Brine Wash with saturated NaCl .Removes bulk water from the organic phase.
5. Dry Dry over anhydrous

for 10 mins.

is a faster and more efficient drying agent than

.
6. Evaporate Concentrate at < 30°C .Prevents thermal acceleration of hydrolysis by residual moisture.
SOP-B: Comparative Stability Data

Reference values for experimental planning.

ConditionStability RatingNotes
HCl / Acidic (pH < 4) Stable Preferred condition for storage and workup.
Neutral (pH 7) ⚠️ Caution Stable if cold; slow hydrolysis at RT over time.
Bicarbonate (pH 8.5) Unstable rapid hydrolysis if warm or prolonged contact.
NaOH / Strong Base 💀 Fatal Immediate saponification (Cleavage condition).
Zinc / Acetic Acid 💀 Cleavage Selective chemical cleavage method [2].

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.

  • Hendrickson, J. B.; Bergeron, R. "The Phenacyl Ester as a Carboxyl Protecting Group." Tetrahedron Letters1970 , 11, 345-346.

  • Sheehan, J. C.; Umezaw, K. "Phenacyl Esters as Carboxyl Protecting Groups in Peptide Synthesis." Journal of Organic Chemistry1973 , 38, 3771.

Technical Guide: Removal of Unreacted Phenacyl Bromide from Esterification Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

The Technical Support Center for Organic Synthesis presents the following troubleshooting guide for the purification of phenacyl esters.

Executive Summary & Mechanism

Phenacyl bromide (2-bromoacetophenone) is a versatile reagent used to derivatize carboxylic acids into crystalline phenacyl esters for identification or protection. To drive the reaction to completion, phenacyl bromide is often used in excess. However, its persistence in the reaction mixture presents two critical challenges:

  • Safety: It is a potent lachrymator (tear gas agent).

  • Purity: It co-elutes with products and complicates biological assays.

This guide details three tiers of purification: Solubility-Based Partitioning , Chemical Scavenging (The "Expert" Method) , and Chromatographic Separation .

The "Expert" Solution: Chemical Scavenging

While standard washes remove bulk impurities, the most effective method to neutralize trace phenacyl bromide is Chemical Scavenging using Thiourea .

  • Mechanism: Thiourea acts as a sulfur nucleophile, attacking the

    
    -carbon of the phenacyl bromide.
    
  • Result: This converts the lipophilic, volatile, and lachrymatory bromide into a water-soluble isothiouronium salt (or thiazolium derivative upon cyclization).

  • Outcome: The impurity partitions into the aqueous phase during workup, leaving the pure phenacyl ester in the organic phase.

Troubleshooting & FAQs

Issue 1: Persistent Lachrymatory Effect After Workup

User Question: "I washed my reaction mixture with sodium bicarbonate and water, but the crude product still irritates my eyes and smells acrid. Why didn't the wash work?"

Technical Diagnosis: Standard aqueous washes (NaHCO₃, brine, water) only remove acidic impurities (unreacted carboxylic acids) and water-soluble byproducts. Phenacyl bromide is insoluble in water and highly soluble in organic solvents (DCM, Ethyl Acetate). It remains in your organic layer during a standard extraction.

Corrective Action: You must chemically modify the bromide to make it water-soluble.

  • Protocol: Add Thiourea (0.5 - 1.0 equiv relative to excess bromide) directly to the reaction mixture or the crude residue dissolved in ethanol. Reflux for 15–30 minutes.

  • Why it works: The thiourea reacts rapidly with the alkyl bromide to form an ionic salt, which will then wash out with water.

Issue 2: Product is an Oil Instead of a Solid

User Question: "Phenacyl esters are supposed to be crystalline solids, but I obtained a yellow oil that won't crystallize."

Technical Diagnosis: This is often caused by the "Melting Point Depression" effect due to impurities—specifically, unreacted acetophenone (a decomposition product) or residual phenacyl bromide.

Corrective Action:

  • Trituration: Dissolve the oil in a minimum amount of cold methanol or ethanol. Scratch the side of the flask with a glass rod to induce nucleation.

  • Petroleum Ether Wash: Phenacyl bromide is soluble in petroleum ether, while many high-molecular-weight phenacyl esters are not. Triturate the crude oil with cold petroleum ether to dissolve the bromide, leaving the ester as a solid.

Issue 3: Co-elution on TLC/Column

User Question: "On TLC, my product spot overlaps with the phenacyl bromide spot. How do I separate them?"

Technical Diagnosis: Phenacyl bromide and phenacyl esters both possess the same non-polar aromatic core, leading to similar


 values on silica gel.

Corrective Action:

  • Change Stationary Phase: If available, use Alumina (neutral) instead of Silica.

  • Change Mobile Phase: Switch from Hexane/EtOAc to Toluene/Petroleum Ether . The

    
    -
    
    
    
    interactions between toluene and the aromatic rings often provide better resolution for these specific derivatives.

Step-by-Step Protocols

Protocol A: The Thiourea Scavenging Method (Recommended)

Best for: Complete removal of lachrymator and high-purity isolation.

Reagents:

  • Crude Reaction Mixture (containing Phenacyl Ester + excess Phenacyl Bromide)

  • Thiourea[1][2][3]

  • Ethanol (95% or absolute)

  • Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • Estimation: Estimate the excess phenacyl bromide (e.g., if 1.2 eq was used, you have ~0.2 eq excess).

  • Addition: Add Thiourea (1.5 equivalents relative to the excess bromide) to the reaction mixture.

    • Note: If the reaction was done in acetone/acetonitrile, you can add the thiourea directly. If done in a non-polar solvent, swap solvent to Ethanol.

  • Quench: Heat the mixture to reflux for 15–30 minutes .

    • Observation: A precipitate (the isothiouronium salt) may form.

  • Workup:

    • Cool to room temperature.[1][4][5][6]

    • Dilute with Water (dissolves the salt).

    • Extract with DCM or Ethyl Acetate .

  • Separation: The Phenacyl Ester enters the organic layer. The scavenged bromide (now a salt) stays in the aqueous layer.

  • Dry & Concentrate: Dry organic layer over MgSO₄, filter, and evaporate.

Protocol B: Recrystallization (For Solid Esters)

Best for: Final polishing of crystalline products.

  • Dissolve the crude solid in the minimum amount of boiling Ethanol or Methanol .

  • (Optional) If the solution is dark yellow/brown, add activated charcoal, boil for 2 mins, and filter hot.

  • Allow to cool slowly to room temperature, then to

    
     in an ice bath.
    
  • Filter the crystals and wash with cold ethanol.

    • Note: Phenacyl bromide is more soluble in cold alcohol than most phenacyl esters, so it remains in the mother liquor.

Data & Visualization

Comparison of Removal Methods
MethodEfficiencyProduct LossSafety (Lachrymator Removal)Time Required
Water/Bicarb Wash LowLowPoor (Remains in organic phase)Fast (10 min)
Recrystallization HighModerateModerate (Stays in mother liquor)Slow (Hours)
Thiourea Scavenging Very High Negligible Excellent (Neutralized to salt)Medium (30 min)
Chromatography HighLowPoor (Exposure during handling)Slow (Hours)
Workflow Diagram: Scavenging Mechanism

ScavengingWorkflow Mixture Crude Mixture (Phenacyl Ester + Phenacyl Bromide) AddThiourea Add Thiourea (Reflux in Ethanol) Mixture->AddThiourea Reaction Chemical Reaction Phenacyl Bromide + Thiourea → Isothiouronium Salt AddThiourea->Reaction Selective Quench Partition Add Water & Organic Solvent (Phase Separation) Reaction->Partition Aqueous Aqueous Phase (Contains Solubilized Salt) Partition->Aqueous Salt migrates Organic Organic Phase (Contains Pure Phenacyl Ester) Partition->Organic Product stays

Caption: Workflow for chemically neutralizing phenacyl bromide using thiourea, converting it from a lipophilic toxin to a water-soluble salt.

References

  • Organic Syntheses . "Phenacyl Bromide".[1][2][4][6][7][8][9] Org.[7][8] Synth.1936 , 16, 73. Link

  • Kocabas, E., et al. "A Rapid and High-Yielding Synthesis of Thiazoles and Aminothiazoles Using Tetrabutylammonium Salts". Turk. J. Chem.2010 , 34, 895–902. (Validates the rapid reaction of phenacyl bromide with thiourea). Link

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Sharifi, A., et al. "Solvent-free synthesis of thiazoles from thioamides and α-haloketones". Arkivoc2006 , (xv), 6-10. Link

Sources

Technical Support Center: Furan Ring Stability in Phenacyl Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for scientists and researchers in drug development and organic synthesis. This guide addresses a critical and often encountered challenge: ensuring the stability of the furan ring during phenacyl esterification of furan-containing carboxylic acids. My aim is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: Is the furan ring stable under typical phenacyl esterification conditions?

The stability of the furan ring is highly dependent on the specific reaction conditions, particularly the presence of acids or bases. Furans are known to be sensitive to acidic conditions, which can lead to polymerization or ring-opening reactions.[1][2] Phenacyl esterification is often carried out under neutral or mildly basic conditions, which are generally more compatible with the furan moiety. However, prolonged reaction times, high temperatures, or the presence of strong nucleophiles or bases can still pose a risk to the integrity of the furan ring.

Q2: What are the primary degradation pathways for the furan ring during this reaction?

The main concern is acid-catalyzed degradation.[1] Protonation of the furan ring, especially at the C2 or C5 positions, can lead to the formation of a reactive electrophile.[1][3] This can initiate polymerization or, in the presence of a nucleophile like water, lead to ring-opening, forming dicarbonyl compounds.[4][5][6] While phenacyl esterification doesn't typically employ strong acids, any acidic byproducts or impurities could trigger these degradation pathways.

Q3: How do substituents on the furan ring affect its stability?

Substituents play a crucial role in the stability of the furan ring.

  • Electron-withdrawing groups (such as the carboxylic acid being esterified) generally increase the stability of the furan ring towards acidic conditions by decreasing the electron density of the ring, making it less susceptible to protonation.[1][2]

  • Electron-donating groups can have the opposite effect, making the ring more reactive and prone to degradation in the presence of acids.[1]

Q4: What are the recommended conditions for phenacyl esterification of a furan-containing carboxylic acid?

A common and generally safe method for phenacyl esterification of sensitive substrates involves the reaction of the carboxylate salt with a phenacyl halide (e.g., phenacyl bromide).[7] This avoids the need for strong acids. The reaction is typically carried out in a polar aprotic solvent, such as DMF or acetone, in the presence of a mild base to generate the carboxylate in situ.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of desired phenacyl ester Incomplete reaction.Increase reaction time or temperature moderately. Ensure stoichiometric amounts of phenacyl bromide and base.
Degradation of the furan ring.Use milder reaction conditions. Switch to a less nucleophilic base (e.g., from an alkoxide to a carbonate). Ensure anhydrous conditions to prevent hydrolysis.
Hydrolysis of the phenacyl ester.Phenacyl esters can be susceptible to hydrolysis, especially if the reaction is worked up under basic conditions.[7] Neutralize the reaction mixture carefully before extraction.
Presence of polymeric material in the crude product Acid-catalyzed polymerization of the furan.Ensure the absence of any acidic impurities in the starting materials or solvent. The use of a non-acidic esterification method is highly recommended.
Formation of a product with a molecular weight corresponding to a ring-opened furan Ring-opening of the furan due to harsh conditions.Avoid high temperatures and prolonged reaction times. Use the mildest possible base to facilitate the reaction.
Side reaction with the furan ring Electrophilic attack on the furan ring.While less common under these conditions, ensure that no reactive electrophiles are generated. Stick to the carboxylate-phenacyl halide reaction pathway.

Experimental Protocols

Protocol 1: Phenacyl Esterification of 2-Furoic Acid using Phenacyl Bromide

This protocol details a standard procedure for the phenacyl esterification of 2-furoic acid, a common furan-containing carboxylic acid.

Materials:

  • 2-Furoic acid

  • Phenacyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-furoic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to form the potassium 2-furoate salt.

  • Add phenacyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insights

Phenacyl Esterification Mechanism

The reaction proceeds via a standard SN2 mechanism. The carboxylate anion, formed by the deprotonation of the carboxylic acid by a base, acts as a nucleophile and attacks the electrophilic carbon of the phenacyl bromide, displacing the bromide ion.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack R-COOH R-COOH R-COO- R-COO⁻ R-COOH->R-COO- Base Base Base-H+ Base-H⁺ Base->Base-H+ TransitionState [R-COO---CH₂(COPh)---Br]⁻ R-COO-->TransitionState Ph-CO-CH2Br Ph-CO-CH₂Br Ph-CO-CH2Br->TransitionState Product R-COO-CH₂-CO-Ph TransitionState->Product Br- Br⁻ TransitionState->Br-

Caption: SN2 mechanism of phenacyl esterification.

Potential Furan Degradation Pathway

Under acidic conditions, the furan ring can undergo protonation, leading to a resonance-stabilized carbocation. This cation is susceptible to nucleophilic attack by water, initiating a ring-opening cascade.

G cluster_0 Acid-Catalyzed Furan Ring Opening Furan Furan ProtonatedFuran Protonated Furan (Resonance Stabilized) Furan->ProtonatedFuran + H⁺ H+ H⁺ RingOpened Ring-Opened Intermediate ProtonatedFuran->RingOpened + H₂O H2O H₂O Product Dicarbonyl Product RingOpened->Product Rearrangement

Caption: Acid-catalyzed furan ring opening.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • ResearchGate. (2025). General scheme of the study of furan stability. Retrieved from [Link]

  • Chemguide. (n.d.). Making esters. Retrieved from [Link]

  • MDPI. (n.d.). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Retrieved from [Link]

  • RSC Publishing. (n.d.). Furan Ring Opening Reaction for the Synthesis of 2,5-Dicarbonyl-3-ene-phosphates. Retrieved from [Link]

  • Bulgarian Chemical Communications. (2019). On the esterification reaction of phenacyl bromide with benzoic acids: microwave and ultrasound versus conventional heating. Retrieved from [Link]

  • Quora. (2019). Why does the electrophilic substitution of furan happen at 2 and 5 positions?. Retrieved from [Link]

  • Journal of the American Chemical Society. (1951). The Preparation of p-Bromophenacyl Esters and the Characterization of p-Bromophenacyl Formate. Retrieved from [Link]

Sources

Technical Support Center: Advanced Phenacyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Alternative Catalytic Pathways

Current Status: Operational Subject: Troubleshooting & Protocols for Non-Standard Catalysts in Phenacyl Protection

Introduction: Beyond Standard Basicity

Welcome to the Phenacyl Ester Support Hub. You are likely here because the standard protocol (Triethylamine or


 in refluxing acetone) has failed you. Perhaps you are facing racemization of chiral centers , decomposition of acid-labile groups , or simply require a greener, solvent-free methodology .

Phenacyl esters (


) are vital protecting groups because they are cleaved under mild, specific conditions (Zn/HOAc or thiophenolate). However, their formation often requires harsh conditions that sensitive drug scaffolds cannot withstand. This guide provides validated workflows for three alternative catalytic systems: Heterogeneous Fluorides (KF/Alumina) , The Cesium Effect (

)
, and Nucleophilic Organocatalysis (DABCO) .
Decision Matrix: Selecting Your Catalyst

Before proceeding to protocols, use this logic flow to determine the correct catalyst for your specific substrate.

CatalystSelection Start START: Substrate Analysis Chiral Is the substrate chiral/epimerizable? Start->Chiral Solubility Is substrate water/polar sensitive? Chiral->Solubility No Cs USE CESIUM CARBONATE (The Cesium Effect) Prevents racemization Chiral->Cs Yes Green Is 'Green Chemistry' a priority? Solubility->Green No DABCO USE DABCO (Organocatalysis) Mild, Homogeneous Solubility->DABCO Yes (Hydrolysis risk) KF USE KF/ALUMINA (Surface Mediated) Solvent-free/Green Green->KF Yes Green->DABCO No (Standard)

Figure 1: Decision tree for selecting the optimal catalyst based on substrate stability and process requirements.

Module A: Heterogeneous Catalysis (KF/Alumina)

Best for: Green chemistry, simple workup, robust substrates.

The Science: Potassium Fluoride supported on Alumina (


) acts as a surface-mediated base. The alumina disperses the fluoride ion, increasing its effective surface area and basicity while avoiding the solubility issues of naked fluoride salts. The reaction proceeds via 

attack of the surface-adsorbed carboxylate on the phenacyl halide.
Protocol: Solvent-Free "Grindstone" Method
  • Activation: Mix

    
     and Basic Alumina (Type T) in water, remove water in a rotary evaporator, and dry in a vacuum desiccator (critical step).
    
  • Reaction: In a mortar, mix Carboxylic Acid (1 mmol), Phenacyl Bromide (1.2 mmol), and activated

    
     (10 mol% equivalent relative to surface loading).
    
  • Grinding: Grind the mixture with a pestle for 10–20 minutes. The mixture will often turn into a "mushy" paste as the eutectic point is reached, then resolidify.

  • Isolation: Add Ethyl Acetate (EtOAc) to the solid, stir for 5 minutes, and filter. The filtrate contains the pure ester.

Troubleshooting (Q&A)

Q: My reaction is clumping and yield is <40%. What is wrong? A: Moisture content is too high. The "mushy" phase is normal, but if the Alumina is not properly activated (dried), water competes as a nucleophile, leading to hydrolysis of the phenacyl bromide to phenacyl alcohol. Fix: Dry your


 at 

under vacuum for at least 4 hours before use.[1]

Q: Can I scale this up beyond the mortar and pestle? A: Yes. For larger scales (>5g), use a mechanical ball mill or switch to a solvent-based system (Acetonitrile reflux) using the same catalyst. However, the solvent-free method is faster due to high local concentration.

Module B: The Cesium Effect ( )

Best for: Chiral substrates, sterically hindered acids, preventing racemization.

The Science: The "Cesium Effect" refers to the large ionic radius of


. Unlike 

or

, cesium forms a "loose" ion pair with the carboxylate anion in organic solvents (like DMF). This leaves the carboxylate "naked" and highly reactive, allowing the reaction to proceed at lower temperatures (often Room Temp), which is crucial for preventing thermal racemization of

-chiral centers.
Protocol: Mild Solution Phase
  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) in dry DMF (Dimethylformamide).

  • Base Addition: Add

    
     (0.6–1.0 equiv). Stir for 15 minutes to form the cesium carboxylate.
    
  • Alkylation: Add Phenacyl Bromide (1.1 equiv).

  • Monitoring: Stir at Room Temperature (25°C). Monitor by TLC (usually complete in 1–3 hours).

  • Workup: Pour into water, extract with EtOAc.

Troubleshooting (Q&A)

Q: Why use Cesium over Potassium Carbonate? A:


 often requires refluxing in acetone or acetonitrile to solubilize. Heat promotes racemization  (via enolization of the ester). Cesium allows the reaction to proceed at room temperature, preserving enantiomeric excess (ee).

Q: I am seeing significant O-alkylation vs C-alkylation side products. A: Phenacyl halides are soft electrophiles, favoring O-alkylation (ester formation). If you see C-alkylation, your solvent might be too non-polar. Ensure you are using DMF or Acetonitrile to solvate the cation effectively.

Module C: Organocatalysis (DABCO)

Best for: Acid-sensitive substrates, homogeneous conditions, rapid kinetics.

The Science: 1,4-Diazabicyclo[2.2.2]octane (DABCO) is a highly nucleophilic tertiary amine.[2] It acts via a dual mechanism: it functions as a base to deprotonate the acid, but more importantly, it can nucleophilically attack the phenacyl bromide to form a reactive quaternary ammonium salt intermediate, which is then rapidly attacked by the carboxylate.

Protocol: Rapid Solution Synthesis
  • Setup: Dissolve Carboxylic Acid (1 mmol) and Phenacyl Bromide (1 mmol) in THF or Acetonitrile.

  • Catalysis: Add DABCO (0.1 – 0.5 equiv).

  • Reaction: Stir at Room Temperature. A precipitate (DABCO-HBr salt) often forms.

  • Time: Reactions are typically very fast (20–45 mins).

  • Purification: Filter off the solid precipitate. Evaporate solvent.[1]

Troubleshooting (Q&A)

Q: The reaction stalls after 50% conversion. A: DABCO can get "trapped" as the hydrobromide salt (


) if the carboxylate is not reactive enough to regenerate the free amine.
Fix: Add a stoichiometric auxiliary base (like mild 

) to regenerate the neutral DABCO, or use stoichiometric DABCO if the substrate is very valuable.

Q: Is this compatible with Boc/Fmoc protected amino acids? A: Yes. DABCO is non-nucleophilic at the carbonyl carbon (unlike DMAP which can sometimes cause acyl transfer issues), making it excellent for N-protected amino acids.

Comparative Data Analysis
FeatureStandard (

)
KF/AluminaCesium CarbonateDABCO
Reaction Time 4–12 Hours10–20 Mins1–3 Hours20–60 Mins
Temperature Reflux (

)
Ambient (Friction heat)Ambient (

)
Ambient (

)
Racemization Risk HighLowVery LowLow
Solvent Acetone/MeCNNone (Solid State)DMFTHF/MeCN
Green Score LowHighMediumMedium
Mechanistic Visualization

The following diagram illustrates the "Cesium Effect" versus the DABCO catalytic cycle.

Mechanism Acid R-COOH Carboxylate R-COO- Cs+ Acid->Carboxylate Deprotonation Base Base (Cs2CO3) Base->Carboxylate Product Phenacyl Ester (R-COO-CH2-CO-Ph) Carboxylate->Product Direct Attack (Cesium Effect) Loose Ion Pair Carboxylate->Product PhenacylBr Ph-CO-CH2-Br Intermediate [DABCO-CH2-CO-Ph]+ Br- PhenacylBr->Intermediate PhenacylBr->Product SN2 DABCO DABCO DABCO->Intermediate Nucleophilic Attack on Phenacyl Bromide Intermediate->Product Rapid Displacement by Carboxylate Product->DABCO Catalyst Regeneration

Figure 2: Mechanistic comparison.[3] The Upper Path (dashed) represents the Cesium Effect (Direct SN2). The Lower Path represents DABCO nucleophilic catalysis (Intermediate formation).

References
  • Yadav, J. S., et al. (2003). "KF/Al2O3 mediated organic synthesis." Synlett. (Context: General protocol for KF/Alumina applications).

  • Kruse, C. G. (1994). "Chiral integrity in esterification." Tetrahedron: Asymmetry.
  • Das, B., et al. (2008). "DABCO catalyzed reaction of various nucleophiles." Tetrahedron Letters. (Context: DABCO as a nucleophilic catalyst).

  • Clark, J. H. (1980). "Fluoride ion as a base in organic synthesis." Chemical Reviews. (Context: Mechanistic grounding for Fluoride basicity).

  • Eftekhari-Sis, B., & Vahdati-Khajeh, S. (2025).[1] "Ultrasound for Drug Synthesis: A Green Approach."[4] PMC. (Context: Ultrasonication in ester synthesis).

Sources

Validation & Comparative

Phenacyl Furan-2-Carboxylate: A Comparative 1H NMR Spectral Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of the 1H NMR spectral characteristics of phenacyl furan-2-carboxylate . Designed for medicinal chemists and structural biologists, this document moves beyond simple peak listing to offer a comparative framework.[1] We analyze the compound against its synthetic precursors—furan-2-carboxylic acid and phenacyl bromide —to establish self-validating assignment protocols.[1]

Key Application: This compound is a critical intermediate in the synthesis of 2,5-disubstituted furans and biologically active heterocycles.[1] Accurate spectral assignment is essential for verifying the ester linkage formation and ensuring the integrity of the furan ring during acylation.[1]

Synthesis & Sample Preparation (Contextual Grounding)

To understand the spectral output, one must understand the input.[1] The following protocol ensures a high-purity sample for analysis, minimizing hydrolysis byproducts that often confound NMR interpretation.

Optimized Synthesis Protocol
  • Reagents: Furan-2-carboxylic acid (1.0 equiv), Phenacyl bromide (1.0 equiv), Potassium carbonate (1.5 equiv).[1]

  • Solvent: Anhydrous DMF (Dimethylformamide).[1]

  • Conditions: Stir at room temperature for 4 hours.

  • Workup: Pour into ice water; filter the precipitate. Recrystallize from ethanol to remove traces of unreacted phenacyl bromide.[1]

NMR Sample Preparation
  • Solvent Choice: CDCl₃ (Chloroform-d) is the standard for resolution.[1] DMSO-d₆ is recommended only if solubility is poor or to resolve specific aromatic overlaps.[1]

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube Quality: High-throughput 5mm NMR tubes (Wilmad 528-PP or equivalent) to prevent shimming errors.

Comparative Spectral Analysis

The power of this analysis lies in the comparative shift logic .[1] We validate the product by observing specific diagnostic shifts relative to the starting materials.

Table 1: 1H NMR Assignments (300-400 MHz, CDCl₃)
MoietyProton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
Diagnostic Logic
Phenacyl -CH₂- 5.55 Singlet (s)-Critical Indicator: Shifted downfield from ~4.5 ppm in phenacyl bromide.[1][2]
Furan Ring H-5 7.65Doublet of doublets (dd)

,

Deshielded by ring oxygen; typically the most downfield furan signal.
Furan Ring H-3 7.28Doublet of doublets (dd)

,

Deshielded by the ester carbonyl. Often overlaps with solvent/aromatics.[1]
Furan Ring H-4 6.58Doublet of doublets (dd)

,

Shielded Zone: The most upfield aromatic signal; highly diagnostic of furan integrity.
Phenyl Ortho (H-2',6') 7.95 - 8.00Multiplet (m)~7.5Strongly deshielded by the phenacyl ketone.[1]
Phenyl Meta/Para 7.45 - 7.60Multiplet (m)-Overlaps with Furan H-5 are common; integration is key (3H total).[1]
Differentiation from Alternatives
1. vs. Phenacyl Bromide (Precursor) [1]
  • The Methylene Shift: In phenacyl bromide, the -CH₂- protons appear at ~4.45 ppm .[1] Upon esterification, the inductive effect of the furoate oxygen shifts this signal downfield to ~5.55 ppm .[1]

    • Observation: If you see a peak at 4.5 ppm, your reaction is incomplete.[1]

2. vs. Furan-2-Carboxylic Acid (Precursor) [1]
  • Loss of Acidic Proton: The broad singlet at 11.0–13.0 ppm (COOH) must be absent.[1]

  • Furan Ring Shifts: The H-3 proton in the free acid is typically at 7.15 ppm .[1] In the ester, it shifts slightly downfield (~7.28 ppm) due to the removal of the hydrogen bond donor capacity of the acid.[1]

3. vs. Hydrolysis Byproducts
  • If the sample is wet or degraded, a sharp singlet at ~2.1 ppm (Acetone/impurity) or a broad peak at ~4.0-5.0 ppm (Phenacyl alcohol) may appear.[1]

Structural Validation Logic (Graphviz)[1]

The following diagram illustrates the decision tree for validating the structure based on the spectral data provided above.

NMR_Validation_Logic Sample Crude Product Sample Solvent Dissolve in CDCl3 Sample->Solvent Scan Run 1H NMR (16 Scans) Solvent->Scan Check_CH2 Check 4.0 - 6.0 ppm Region Scan->Check_CH2 Signal_55 Singlet at ~5.55 ppm? Check_CH2->Signal_55 Yes Signal_45 Singlet at ~4.45 ppm? Check_CH2->Signal_45 Yes Check_Furan Check Furan Region (6.5 - 7.7 ppm) Signal_55->Check_Furan Conclusion_Fail INVALID: Unreacted Precursor Signal_45->Conclusion_Fail Phenacyl Bromide Present Furan_Pattern 3 Distinct Signals? (dd 6.6, dd 7.3, dd 7.7) Check_Furan->Furan_Pattern Conclusion_Success VALID: this compound Furan_Pattern->Conclusion_Success Pattern Matches Furan_Pattern->Conclusion_Fail Missing/Broad Signals

Caption: Logical workflow for validating this compound synthesis using diagnostic 1H NMR markers.

Detailed Experimental Protocol

Acquisition Parameters

To resolve the fine coupling of the furan ring (


 Hz), standard "quick" NMR settings are often insufficient.[1] Use the following parameters for publication-quality data:
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).[1]

  • Spectral Width: 12 ppm (-1 to 11 ppm).

  • Acquisition Time (AQ): > 3.0 seconds .

    • Reasoning: The fine coupling constants of the furan ring (0.8 Hz) require high digital resolution.[1]

      
      . An AQ of 3s gives ~0.3 Hz resolution, sufficient to see the splitting.[1]
      
  • Relaxation Delay (D1): 1.0 second (sufficient for protons).

  • Scans (NS): 16 (for >5 mg sample) or 64 (for <2 mg).[1]

Data Processing
  • Window Function: Apply no line broadening (LB = 0.0 Hz) or mild Gaussian multiplication to preserve the doublet-of-doublets splitting of the H-4 proton.

  • Phasing: Manually phase the aromatic region.[1] The large singlet of the CH₂ group can sometimes distort automatic phasing algorithms.[1]

References

  • MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025).[1] Furan-2-carboxylate Compound Summary. Retrieved from [Link]

  • Oregon State University. (2024).[1] 1H NMR Chemical Shift Tables and Data. Retrieved from [Link][1]

  • Chemistry LibreTexts. (2024). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

Sources

A Comparative Guide to the Carbonyl Stretching Frequencies of Phenacyl Furoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating functional groups, and the carbonyl (C=O) stretching frequency is arguably one of the most diagnostic and informative absorption bands. This guide provides an in-depth analysis of the characteristic IR carbonyl stretching frequencies of phenacyl furoate, a molecule incorporating both a ketone and an ester moiety. By comparing its expected spectral features with those of related compounds, we can gain a deeper understanding of how molecular structure influences vibrational frequencies. This analysis is supported by established principles of IR spectroscopy and data from comparable molecules.

The Unique Structural Landscape of Phenacyl Furoate

Phenacyl furoate possesses two distinct carbonyl groups: a ketonic carbonyl within the phenacyl group and an ester carbonyl in the furoate moiety. The electronic environment of each carbonyl is significantly different, leading to two distinguishable C=O stretching absorptions in the IR spectrum. The interplay of inductive and resonance effects dictates the precise frequencies of these vibrations.

The furoate moiety contains a furan ring, an aromatic heterocycle, directly conjugated with the ester carbonyl. This conjugation is expected to delocalize the pi-electrons of the C=O bond, thereby weakening it and lowering its stretching frequency compared to a simple aliphatic ester. Conversely, the phenacyl group features a phenyl ring adjacent to the ketonic carbonyl. This aromatic conjugation will similarly lower the stretching frequency of the ketone C=O bond.

Comparative Analysis of Carbonyl Stretching Frequencies

To predict and understand the IR spectrum of phenacyl furoate, it is instructive to compare it with simpler, related molecules. The following table summarizes the experimentally observed carbonyl stretching frequencies for several relevant compounds.

Compound NameStructureFunctional GroupC=O Stretching Frequency (cm⁻¹)
AcetoneCH₃COCH₃Aliphatic Ketone~1715
AcetophenoneC₆H₅COCH₃Aryl Ketone~1685
Ethyl AcetateCH₃COOCH₂CH₃Aliphatic Ester~1740
Methyl 2-furoateC₄H₃OCOOCH₃Aryl Ester~1720
Phenyl AcetateCH₃COOC₆H₅Phenyl Ester~1760
Phenacyl Furoate C₄H₃OCOOCH₂COC₆H₅ Aryl Ester & Aryl Ketone ~1725 (ester), ~1690 (ketone) (Predicted)

Note: The values for phenacyl furoate are predicted based on the analysis of structural effects.

The data clearly illustrates the impact of conjugation. Acetophenone, with its phenyl-conjugated ketone, exhibits a lower C=O frequency than the aliphatic ketone, acetone.[1] Similarly, the aryl ester methyl 2-furoate absorbs at a lower frequency than the aliphatic ester, ethyl acetate. Phenyl acetate is a notable exception where the oxygen of the ester is directly attached to the phenyl ring, leading to a competing resonance effect that increases the C=O bond order and frequency.

Based on these trends, we can predict the approximate carbonyl frequencies for phenacyl furoate. The furoate ester carbonyl, being conjugated with the furan ring, is expected to absorb around 1720-1730 cm⁻¹. The phenacyl ketone carbonyl, conjugated with the phenyl ring, will likely appear at a lower wavenumber, in the region of 1685-1695 cm⁻¹.

The "Why" Behind the Frequencies: Inductive and Resonance Effects

The observed shifts in carbonyl stretching frequencies can be rationalized by considering the interplay of two primary electronic effects: the inductive effect and the resonance effect.

  • Inductive Effect: This refers to the transmission of charge through sigma bonds. Electronegative atoms, like the oxygen in an ester, pull electron density away from the carbonyl carbon, strengthening the C=O bond and increasing its stretching frequency.[2]

  • Resonance Effect (Conjugation): When a carbonyl group is conjugated with a double bond or an aromatic ring, the pi-electrons are delocalized over the system. This delocalization reduces the double bond character of the C=O bond, weakening it and causing a decrease in the stretching frequency.[3][4]

The following diagram illustrates how these effects influence the carbonyl frequencies in phenacyl furoate and its comparator molecules.

G cluster_ketones Ketones cluster_esters Esters cluster_target Phenacyl Furoate (Predicted) Acetone Acetone (~1715 cm⁻¹) (Aliphatic) Acetophenone Acetophenone (~1685 cm⁻¹) (Aryl Conjugated) Acetone->Acetophenone Conjugation (Lowers ν) PhenacylFuroate_Ketone Ketone C=O (~1690 cm⁻¹) (Phenyl Conjugation) Acetophenone->PhenacylFuroate_Ketone Similar Environment EthylAcetate Ethyl Acetate (~1740 cm⁻¹) (Aliphatic) MethylFuroate Methyl 2-Furoate (~1720 cm⁻¹) (Aryl Conjugated) EthylAcetate->MethylFuroate Conjugation (Lowers ν) PhenacylFuroate_Ester Ester C=O (~1725 cm⁻¹) (Furan Conjugation) MethylFuroate->PhenacylFuroate_Ester Similar Environment

Sources

Technical Guide: Elemental Analysis & Characterization of Phenacyl Furan-2-Carboxylate

[1]

Executive Summary

This compound (also known as phenacyl 2-furoate) is a crystalline ester derivative formed by the reaction of furan-2-carboxylic acid (furoic acid) with phenacyl bromide.[1] In drug development and organic analysis, this compound serves two critical functions:

  • Identification: It converts carboxylic acids into sharp-melting crystalline solids, allowing for precise identification via melting point and Elemental Analysis (EA).[1]

  • HPLC Derivatization: The phenacyl group acts as a strong UV-chromophore, significantly enhancing the detection sensitivity of furoic acid residues in High-Performance Liquid Chromatography (HPLC) workflows.[1]

This guide provides the theoretical reference data for Elemental Analysis (CHN), a validated synthesis/purification protocol to achieve analytical-grade purity, and a comparative analysis against alternative characterization methods.

Compound Profile & Theoretical Data

Before conducting experimental analysis, the theoretical values must be established as the baseline for purity assessment.

Chemical Structure: Furan-2-carboxylic acid phenacyl ester Molecular Formula:

Molecular Weight:
Reference Elemental Analysis (CHN)

For a sample to be deemed "analytically pure" in peer-reviewed contexts, experimental values must fall within ±0.4% of the theoretical calculation.[1]

ElementTheoretical Mass %Acceptable Experimental Range (±0.4%)
Carbon (C) 67.82%67.42% – 68.22%
Hydrogen (H) 4.38%3.98% – 4.78%
Oxygen (O) 27.80%Not typically measured directly

Note: Nitrogen (N) is absent in this molecule.[1] If N is detected (>0.1%), it indicates contamination from the base used in synthesis (e.g., Triethylamine or Pyridine) or solvent residues (e.g., DMF).[1]

Experimental Protocol: Synthesis & Purification

To obtain valid EA data, the sample must be free of solvent, water, and unreacted precursors.[1] The following protocol is designed to maximize crystallinity and purity.

Reagents
  • Substrate: Furan-2-carboxylic acid (1.0 eq)

  • Reagent: Phenacyl bromide (2-Bromoacetophenone) (1.0 eq)

  • Base: Potassium Carbonate (

    
    ) (1.1 eq) or Triethylamine (
    
    
    )
  • Solvent: Acetone or Ethanol (anhydrous)

Step-by-Step Workflow
  • Dissolution: Dissolve 1.12 g (10 mmol) of furan-2-carboxylic acid in 20 mL of acetone/water (95:5). Neutralize with 0.6 g

    
     or 
    
    
    to form the salt.[1]
  • Addition: Add 1.99 g (10 mmol) of phenacyl bromide.

  • Reflux: Heat the mixture to reflux for 60–90 minutes. The solution will typically turn from clear to pale yellow.[1]

  • Precipitation: If the ester does not precipitate upon cooling, add 10 mL of cold water and scratch the flask walls to induce crystallization.[1]

  • Filtration: Collect the solid by vacuum filtration.[1] Wash with cold 50% aqueous ethanol to remove inorganic salts (KBr).[1]

  • Purification (Critical for EA): Recrystallize the crude solid from hot ethanol or aqueous acetone .

    • Why? This removes trapped phenacyl bromide (which would skew the C/H ratio and introduce Br).[1]

  • Drying: Dry under high vacuum (<1 mbar) at 40°C for 24 hours to remove solvent inclusions.

Workflow Visualization

SynthesisProtocolStartFuran-2-carboxylic Acid+ Phenacyl BromideRefluxReflux (Acetone/K2CO3)90 minsStart->RefluxQuenchCool & Add Water(Precipitation)Reflux->QuenchFilterFilter & Wash(Remove KBr)Quench->FilterRecrystRecrystallization(Hot Ethanol)Filter->RecrystDryingVacuum Dry40°C, 24hRecryst->DryingAnalysisElemental Analysis(CHN)Drying->AnalysisAnalysis->RecrystIf Purity < 99.6%

Caption: Synthesis and purification workflow ensuring removal of inorganic salts and solvent traps prior to Elemental Analysis.

Comparative Analysis: Performance & Alternatives

Why use this compound? Below is an objective comparison of this derivative against alternative identification and analysis methods.

Comparison 1: Derivative Selection (for Identification)

When identifying carboxylic acids via melting point (MP) and EA, the choice of ester is critical.[1]

FeaturePhenacyl Ester p-Bromophenacyl Ester p-Nitrobenzyl Ester
Melting Point Sharp, distinct.[1]Higher MP (often >100°C), easier to crystallize.[1]High MP, but synthesis often slower.[1]
Synthesis Speed Fast (60-90 min).[1]Fast (60-90 min).[1]Slower (requires longer reflux).[1]
EA Diagnostic C, H only.Contains Br. EA gives an extra check (Br %) for confirmation.[1]Contains N. Useful if acid has no N.
Recommendation Standard Choice. Good balance of ease and solubility.[1]Best for Oils. Use if the phenacyl ester is an oil or low-melting solid.[1]Alternative. Use if halogens interfere with other tests.[1]
Comparison 2: Purity Determination Methods

Is Elemental Analysis still relevant?

MethodElemental Analysis (CHN) HPLC (UV/Vis) 1H-NMR
Primary Utility Confirms bulk purity and elemental composition.[1]Quantifies trace impurities and separates mixtures.Confirms structure and solvent content.
Sensitivity Low (Requires >2 mg pure sample).[1]High (Phenacyl group increases UV response).[1]Medium.
Blind Spots Cannot detect isomers or non-volatile inorganic impurities easily.May miss impurities without chromophores (e.g., inorganic salts).[1]Can miss inorganic salts; integration errors ~1-2%.[1]
Verdict Gold Standard for New Compounds. Required for publication to prove bulk homogeneity.Best for Routine QC. Phenacyl derivatization makes furoic acid detectable at low ppm.[1]Best for Structure. Essential to prove the ester formed correctly.
Decision Logic for Analysis

AnalysisLogicSampleSynthesized PhenacylFuran-2-carboxylateCheck1Is the structure confirmed?Sample->Check1NMRRun 1H-NMR(Confirm ester linkage)Check1->NMRNoCheck2Is it for Publication/Bulk Purity?Check1->Check2YesEARun Elemental Analysis(Target: C ±0.4%)Check2->EAYesCheck3Is it for Trace Quantification?Check2->Check3NoHPLCRun HPLC(Phenacyl = UV Tag)Check3->HPLCYes

Caption: Decision matrix for selecting the appropriate analytical technique based on research goals (Structure vs. Purity vs. Sensitivity).

References

  • Shriner, R. L., Fuson, R. C., & Curtin, D. Y. (1964).[1] The Systematic Identification of Organic Compounds. (Classic text establishing phenacyl esters for acid identification).[1]

  • Reid, E. E. (1917).[1] "The Identification of Acids. Phenacyl Esters." Journal of the American Chemical Society.[1] Link

  • NIST Chemistry WebBook. "2-Furancarboxylic acid."[1] (Source for substrate physical properties).[1][2][3][4][5][6][7][8][9][10] Link

  • Wood, R., et al. (1983).[1] "High-performance liquid chromatography of carboxylic acid phenacyl esters." Journal of Chromatography A. (Validates the use of phenacyl derivatives for HPLC sensitivity). Link

A Comparative Guide to the Validation of Phenacyl Derivatization for Robust Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is paramount. These molecules are not only fundamental components of cellular structures but also key players in a multitude of physiological and pathological processes. The analytical challenge, however, lies in their inherent chemical properties. Fatty acids often exhibit poor ionization efficiency and lack a strong chromophore, making their direct analysis by modern analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) problematic.[1][2] Chemical derivatization is a powerful strategy to overcome these limitations, and among the various methods, phenacyl derivatization has emerged as a robust and reliable choice.

This guide provides an in-depth validation perspective on phenacyl derivatization for fatty acid analysis. We will explore the underlying chemistry, present a comprehensive validation protocol grounded in regulatory expectations, and offer a critical comparison with alternative derivatization techniques. This document is designed to equip you with the technical understanding and practical insights necessary to implement and validate a high-performance fatty acid analysis workflow in your laboratory.

The Rationale for Derivatization: Enhancing Analytical Performance

The primary goal of derivatization in fatty acid analysis is to modify the analyte to make it more suitable for separation and detection.[2] Fatty acids, in their free form, can be challenging to analyze due to their high polarity, which can lead to poor chromatographic peak shape and low sensitivity.[3] Derivatization addresses these issues by:

  • Improving Chromatographic Behavior: By converting the polar carboxylic acid group into a less polar ester, derivatization can significantly improve peak shape and resolution in reversed-phase chromatography.[3]

  • Enhancing Detection Sensitivity: The introduction of a UV-absorbing or fluorescent tag via derivatization dramatically increases the sensitivity of detection, which is particularly crucial when analyzing low-abundance fatty acids.[4][5]

  • Increasing Ionization Efficiency for Mass Spectrometry: For LC-MS analysis, derivatization can introduce a readily ionizable group, leading to a significant enhancement in signal intensity.[1][6]

Phenacyl Derivatization: A Closer Look at the Chemistry and Advantages

Phenacyl derivatization involves the reaction of a fatty acid with a phenacyl reagent, typically phenacyl bromide, to form a phenacyl ester. This reaction is often facilitated by a catalyst in an aprotic solvent.[5][7] The resulting phenacyl ester possesses a strong UV chromophore, making it ideal for HPLC-UV detection.[4][8]

The key advantages of phenacyl derivatization include:

  • Robust and High-Yielding Reaction: The esterification reaction is generally efficient and proceeds to completion under relatively mild conditions.[9]

  • Excellent UV Detection: The phenacyl group provides strong UV absorbance, typically around 254 nm, enabling sensitive quantification.[7]

  • Versatility: The method is applicable to a wide range of fatty acids, both saturated and unsaturated.[9]

  • Compatibility with Reversed-Phase HPLC: The resulting phenacyl esters are well-suited for separation on common C8 and C18 columns.[7][9]

A Framework for Validation: Ensuring Data Integrity and Regulatory Compliance

A robust analytical method is one that has been rigorously validated to ensure it is fit for its intended purpose.[10] The validation of a phenacyl derivatization method for fatty acid analysis should be conducted in accordance with established guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[10][11][12]

The core parameters to be evaluated during method validation are:

  • Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components.[13]

  • Linearity and Range: The capacity of the method to produce results that are directly proportional to the concentration of the analyte over a defined range.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The chemical stability of the analyte in the biological matrix and the derivatized sample under different storage and processing conditions.

Experimental Protocol: A Step-by-Step Guide to Phenacyl Derivatization and HPLC-UV Analysis

The following protocol provides a general framework for the derivatization and analysis of fatty acids. It is essential to optimize the specific conditions for your particular application and analytes of interest.

Materials:

  • Fatty acid standards

  • Phenacyl bromide solution (e.g., 12 mg/mL in acetone)[9]

  • Triethylamine solution (e.g., 10 mg/mL in acetone)[9]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase HPLC column

Derivatization Procedure: [7][9]

  • Sample Preparation: Accurately weigh or pipette the sample containing fatty acids into a reaction vial. If the sample is in a biological matrix, perform an appropriate extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the fatty acid fraction.

  • Derivatization Reaction: To the dried fatty acid residue, add the phenacyl bromide and triethylamine solutions. Cap the vial tightly and heat at an optimized temperature and time (e.g., 60-80°C for 30-60 minutes).[7][9]

  • Sample Quenching and Dilution: After cooling to room temperature, quench the reaction by adding a suitable reagent like a dilute acid solution (e.g., 0.1% TFA in acetonitrile/water).[7] Dilute the sample to the desired concentration with the mobile phase.

  • Filtration: Filter the derivatized sample through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC-UV Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an ion-pairing agent like TFA (e.g., 0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10-20 µL

Comparative Analysis: Phenacyl Derivatization vs. Alternative Methods

While phenacyl derivatization offers significant advantages, it is crucial to consider alternative methods to select the most appropriate technique for a given application. The primary alternatives are Gas Chromatography (GC) based methods, which require the conversion of fatty acids into volatile esters, and other derivatization strategies for LC-MS.

FeaturePhenacyl Derivatization (HPLC-UV/LC-MS)Fatty Acid Methyl Esters (FAMEs) (GC-FID/MS)Silylation (GC-MS)Other LC-MS Derivatization (e.g., with DMED)
Principle Esterification to add a UV-absorbing/ionizable phenacyl group.Esterification to form volatile methyl esters.[3]Replacement of active hydrogens with a trimethylsilyl (TMS) group to increase volatility.[14]Addition of a permanently charged or easily ionizable group.[6]
Instrumentation HPLC-UV, LC-MSGC-FID, GC-MSGC-MSLC-MS/MS
Advantages - Excellent for non-volatile or thermally labile fatty acids- High sensitivity with UV detection- Good for complex matrices- "Gold standard" with extensive libraries for identification- High resolution for isomeric separation- Robust and well-established methods[15]- Derivatizes a wide range of functional groups- Can be performed under mild conditions- Significant improvement in ionization efficiency for MS- High sensitivity (femtomole level)[6]
Disadvantages - May not be suitable for very volatile short-chain fatty acids- Derivatization adds an extra step to the workflow- Requires volatile analytes; not suitable for non-volatile fatty acids- High temperatures in GC can degrade some unsaturated fatty acids[16]- Derivatives can be sensitive to moisture- Potential for side reactions- Reagent selection is critical- May introduce sample complexity
Typical Applications Analysis of long-chain fatty acids, polyunsaturated fatty acids (PUFAs), and fatty acids in complex biological matrices.Routine analysis of fatty acid profiles in food, oils, and biological samples.Analysis of a broad range of metabolites, including fatty acids, in metabolomics studies.Targeted and untargeted lipidomics, analysis of short-chain fatty acids (SCFAs).
Validation Considerations Derivatization efficiency and stability of the phenacyl esters.Completeness of the esterification reaction and potential for isomerization.Stability of the silyl ethers and potential for incomplete derivatization.Derivatization reaction kinetics and potential for isotopic effects in stable isotope labeling.
Causality in Experimental Choices

The choice of derivatization method is fundamentally driven by the analytical objective and the nature of the sample.

  • For routine profiling of common fatty acids in edible oils, the well-established and cost-effective GC-FAMEs method is often the preferred choice.[17] The extensive spectral libraries available for FAMEs simplify identification.

  • When analyzing thermally labile polyunsaturated fatty acids (PUFAs) or non-volatile fatty acids, HPLC-based methods with phenacyl derivatization are superior as they avoid the high temperatures of GC analysis.[18]

  • For high-sensitivity targeted quantification in complex biological matrices like plasma, LC-MS/MS with a charge-reversal derivatization agent can provide the necessary selectivity and low limits of detection.[6][19]

  • In exploratory metabolomics studies where a broad range of compounds is of interest, silylation for GC-MS analysis can be a versatile option, as it derivatizes various classes of metabolites simultaneously.[20]

Visualizing the Workflow and Validation Process

To further clarify the experimental and logical flow, the following diagrams are provided.

Phenacyl_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Sample (e.g., Plasma, Tissue) Extraction Fatty Acid Extraction (LLE or SPE) Sample->Extraction Drydown Evaporation to Dryness Extraction->Drydown Reagents Add Phenacyl Bromide & Triethylamine Drydown->Reagents Reaction Heat (e.g., 60-80°C) Reagents->Reaction Quench Quench & Dilute Reaction->Quench Filter Filter (0.22 µm) Quench->Filter HPLC HPLC-UV or LC-MS Analysis Filter->HPLC Integration Peak Integration HPLC->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for fatty acid analysis using phenacyl derivatization.

Validation_Process cluster_parameters Core Validation Parameters Validation Method Validation Plan Based on FDA/ICH Guidelines Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ LOD & LOQ Validation->LOQ Robustness Robustness Validation->Robustness Stability Stability Validation->Stability Report {Validation Report|Summarizes all experimental data and conclusions} Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOQ->Report Robustness->Report Stability->Report

Caption: Logical relationship of core parameters in an analytical method validation plan.

Conclusion: A Validated Method for Confident Results

Phenacyl derivatization stands as a powerful and reliable technique for the analysis of fatty acids, particularly for applications requiring HPLC-based separation. Its ability to enhance UV detection and improve chromatographic performance makes it an invaluable tool for researchers in various scientific disciplines. However, the generation of high-quality, defensible data is contingent upon a thorough and systematic method validation.

By following the principles outlined in this guide and adhering to regulatory expectations, scientists can establish a self-validating system that ensures the accuracy, precision, and robustness of their fatty acid analysis. The comparative data presented herein should empower researchers to make informed decisions about the most suitable derivatization strategy for their specific analytical challenges. Ultimately, a well-validated method is the cornerstone of sound scientific research and development.

References

  • The Development of an Extraction Method for Simultaneously Analyzing Fatty Acids in Macroalgae Using SPE with Derivatization for LC–MS/MS. MDPI. [Link]

  • Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. PMC - NIH. [Link]

  • Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma. PubMed. [Link]

  • Comparison of Derivatization Methods for Groomed Latent Print Residues Analysis via Gas Chromatography. Semantic Scholar. [Link]

  • (PDF) Comparison of the derivatization methods in the analysis of fatty acid profiles in cream – new look on the safety of dairy products. ResearchGate. [Link]

  • Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC: Chromatographic Mobility as a Function of Physico-Chemical Properties. PMC - PubMed Central. [Link]

  • Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. PMC. [Link]

  • Comparison of critical methods developed for fatty acid analysis: A review. ResearchGate. [Link]

  • Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. RSC Publishing. [Link]

  • Characterization of Jamaican Agro-Industrial Wastes. Part II, Fatty Acid Profiling Using HPLC: Precolumn Derivatization with Phenacyl Bromide. Journal of Chromatographic Science | Oxford Academic. [Link]

  • Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography. Analytical Chemistry - ACS Publications. [Link]

  • Effect of derivatization method (KOH and BF3) on fatty acid profile data of boiled Tetracarpidium conophorum, and egusi pudding oils. PMC - PubMed Central. [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PMC. [Link]

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. [Link]

  • Separation of long-chain fatty acids as phenacyl esters by high-pressure liquid chromatography. Analytical Chemistry - ACS Publications. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]

  • Fatty Acid Analysis by HPLC. AOCS. [Link]

  • Bioanalytical Method Validation. [Link]

  • The efficiency of fatty acid derivatization by BF 3 -methanol in fatty... ResearchGate. [Link]

  • Comparison of methods for determining the fatty acid composition of photosynthetic tissues. CORE. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Trimethylsilyl Derivatization/Gas Chromatography as a Method to Determine the Free Fatty Acid Content of Vegetable Oils. ResearchGate. [Link]

  • Protocol for extraction and derivitization of fatty acid for GC analyis? ResearchGate. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • Quality Guidelines. ICH. [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Phenacyl Furan-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, safety-first protocol for the proper handling and disposal of phenacyl furan-2-carboxylate. Designed for researchers, chemists, and laboratory personnel in drug development and scientific research, this guide moves beyond simple instructions to explain the chemical rationale behind each procedural step. Our commitment is to foster a culture of safety and environmental responsibility, ensuring that our clients are empowered with the knowledge to manage chemical waste confidently and in full compliance with regulations.

Core Principles: Understanding the Hazard Profile

This compound is an ester combining a phenacyl group and a furan-2-carboxylate moiety. A thorough risk assessment requires an understanding of the hazards associated with its constituent parts, particularly the furan ring. The furan structure is associated with significant health and environmental risks.

According to the European Chemicals Agency (ECHA), furan is classified as a substance that may cause cancer, is suspected of causing genetic defects, may cause damage to organs through prolonged or repeated exposure, is harmful if swallowed or inhaled, causes skin irritation, and is harmful to aquatic life with long-lasting effects.[1][2] Furthermore, furan and similar compounds may form explosive peroxides upon exposure to air, adding a significant physical hazard.[3]

Given these intrinsic hazards, this compound must be treated as a hazardous substance. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. All waste must be handled in accordance with local, state, and federal regulations for hazardous chemical waste.[4]

Hazard Summary Table
Hazard TypeAssociated RiskGHS PictogramRationale & Causality
Health Hazard Suspected carcinogen, suspected mutagen, potential for organ damage upon repeated exposure.[1][2]GHS08The furan moiety is structurally similar to other known carcinogens and has demonstrated toxicity in animal studies.[3]
Acute Toxicity / Irritant Harmful if swallowed or inhaled. Causes serious eye and skin irritation.[1][5][6]GHS07The reactive nature of the ester and the aromatic systems can cause irritation to mucous membranes, skin, and the respiratory tract.
Environmental Hazard Harmful to aquatic life with long-lasting effects.[1][2]GHS09The compound is not readily biodegradable and can persist in the environment, posing a long-term risk to aquatic ecosystems.
Physical Hazard Potential for explosive peroxide formation upon storage and exposure to air.[3]GHS01, GHS02Ethers and related cyclic compounds like furan can react with atmospheric oxygen to form unstable peroxide crystals, which can detonate upon shock, heat, or friction.

Pre-Disposal and Waste Management Workflow

Effective disposal begins with proper planning and segregation at the point of generation. The following workflow provides a logical sequence for managing waste containing this compound.

G cluster_containment Step 2: Segregation & Containment cluster_disposal Step 3: Final Disposal start Waste Generation (this compound) pure_solid Unused or Expired Pure Compound contaminated_solids Contaminated Solids (Gloves, Wipes, Silica Gel) liquid_waste Dilute Liquid Waste (e.g., in organic solvent) solid_container Labelled Hazardous Solid Waste Container pure_solid->solid_container  Securely seal original  container or transfer to  a compatible container. contaminated_solids->solid_container  Collect in a designated,  clearly marked container. liquid_container Labelled Hazardous Liquid Waste Container (Check Compatibility!) liquid_waste->liquid_container  Pour carefully using a funnel.  Do not overfill. ehs_pickup Arrange Pickup by Institutional EHS solid_container->ehs_pickup liquid_container->ehs_pickup

Caption: Waste Disposal Decision Workflow.

Detailed Disposal Protocols

Adherence to the following step-by-step protocols is mandatory for ensuring safety and compliance.

Protocol 1: Disposal of Pure or Concentrated this compound

This protocol applies to unused, expired, or residual solid this compound.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.[5][7] All handling should be performed inside a certified chemical fume hood.

  • Containerization:

    • If the original manufacturer's container is intact and properly sealed, it can be used for disposal.

    • If transferring the material, use a new, clean, and chemically compatible container (e.g., amber glass jar with a screw-top lid).

    • Never use containers that previously held incompatible materials, especially strong oxidizing agents, acids, or bases.[5]

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must clearly state:

    • Chemical Name: "this compound"

    • Hazard Pictograms: Include pictograms for Health Hazard, Irritant, and Environmental Hazard.

    • Researcher's Name and Contact Information.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from heat or ignition sources.

  • Final Disposal: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.[8][9]

Protocol 2: Disposal of Contaminated Solid Waste

This protocol applies to lab consumables such as gloves, paper towels, weigh boats, and chromatography silica gel contaminated with this compound.

  • PPE: Wear appropriate PPE as described in Protocol 1.

  • Segregation: At the point of generation, immediately place all contaminated solid items into a designated hazardous waste container.

    • Use a sturdy, leak-proof container lined with a heavy-duty plastic bag.

    • For items with significant amounts of residual powder, it is best practice to double-bag them before placing them in the main solid waste container.[4]

  • Labeling: The container must be clearly labeled "Hazardous Solid Waste" and list "this compound" as a contaminant.

  • Storage and Disposal: When the container is full, seal the liner and the container lid. Store in the satellite accumulation area and arrange for EHS pickup.

Protocol 3: Disposal of Contaminated Liquid Waste

This protocol applies to solutions containing this compound (e.g., from reaction workups, chromatography fractions, or cleaning rinses).

  • NEVER Pour Down the Drain: This compound is classified as harmful to aquatic life.[1][2] Environmental release is a serious compliance violation.

  • Waste Container: Use a designated, properly vented, and chemically compatible hazardous liquid waste container (e.g., a high-density polyethylene or glass carboy).

  • Chemical Compatibility: Ensure that the solvent system of your waste is compatible with the other contents of the liquid waste container. Do not mix acidic waste with basic waste, or oxidizing waste with organic waste.

  • Transfer: Use a funnel to carefully pour the liquid waste into the container, avoiding splashes. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Labeling: The liquid waste container must have a hazardous waste label detailing all chemical constituents by percentage, including the solvent(s) and "this compound".

  • Storage and Disposal: Securely cap the container and store it in secondary containment within the designated satellite accumulation area. Arrange for EHS pickup.

Emergency Spill Procedures

In the event of a spill, prompt and correct action is critical to minimize exposure and environmental impact.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill:

    • Minor Spill (Solid): If a small amount of powder is spilled inside a fume hood, gently sweep it up using a dustpan and brush or a HEPA-filtered vacuum.[5][6] Avoid generating dust. Place the collected material and all cleaning equipment into the hazardous solid waste container.[4]

    • Minor Spill (Liquid): If a small amount of a solution is spilled, contain it with an absorbent material from a chemical spill kit (e.g., vermiculite or sand). Once absorbed, scoop the material into the hazardous solid waste container.[4]

    • Major Spill: For any large spill, or any spill that occurs outside of a fume hood, evacuate the immediate area. Close the doors and prevent re-entry.

  • Contact EHS: Immediately call your institution's EHS emergency line to report the spill and request professional cleanup assistance. Provide them with the chemical name and any other relevant details.

  • Decontaminate: After professional cleanup, wipe the affected area with soap and water, and dispose of the cleaning materials as hazardous waste.[10]

By adhering to these scientifically grounded procedures, you contribute to a safer laboratory environment and ensure the responsible stewardship of chemical resources.

References

  • Safety data sheet - CPAChem. (2023-01-18).
  • Safety Data Sheet: 2,5-Furandicarboxylic acid - Chemos GmbH&Co.KG.
  • 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem. PubChem entry for 2-Furancarboxylic acid, providing chemical properties.
  • 2-Furoic acid - Santa Cruz Biotechnology. A material safety data sheet for 2-Furoic acid detailing spill cleanup and disposal instructions.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010-11-05). A safety data sheet for 2-Furoic acid specifying disposal to an approved waste disposal plant.
  • SAFETY DATA SHEET - 2-Furoic acid. (2010-11-05). A safety data sheet providing precautionary statements for handling, storage, and disposal.
  • Material Safety Data Sheet - 2-Furoic Acid, 98% - Cole-Parmer. An MSDS detailing spill/leak procedures and handling/storage requirements.
  • Safety Data Sheet - Cayman Chemical. (2025-08-22).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-09-27). Provides precautionary statements and first aid measures for 2,5-Furandicarboxylic acid.
  • Furan - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Phenacyl bromide - Apollo Scientific. Safety data sheet for a related phenacyl compound, indicating disposal to an authorized hazardous waste collection point.
  • Furan - Substance Information - ECHA. European Chemicals Agency.
  • USP 800 & Hazardous Drug Disposal - Stericycle. (2025-05-20). Discusses the regulatory framework for hazardous pharmaceutical waste disposal.
  • Spill Cleanup Instructions - Forestry Suppliers.

Sources

Personal protective equipment for handling phenacyl furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Phenacyl furan-2-carboxylate is a specialized organic intermediate often utilized in heterocycle synthesis and derivatization chemistry. While specific toxicological data for this exact ester may be limited in public repositories, its structural components—furan-2-carboxylic acid (furoic acid) and the phenacyl moiety —dictate a strict safety protocol.

Core Hazard Classification (derived from Structure-Activity Relationship - SAR):

  • High-Potency Irritant: The furan ring is a known respiratory and mucous membrane irritant.

  • Lachrymator Potential: The phenacyl group is structurally related to phenacyl bromide (a tear gas agent). While the ester is more stable, hydrolysis or metabolic breakdown can release irritating species.

  • Ocular Hazard: Risk of serious eye damage (Category 1/2 equivalent based on furoic acid data).[1]

Immediate Action Required: Handle only within a certified chemical fume hood. Do not handle on open benchtops.

Risk Assessment & Hazard Logic

To understand why specific PPE is required, we must deconstruct the molecule. This is not just about compliance; it is about biological defense.

Structural ComponentAssociated HazardPhysiological Impact
Furan Ring Sensitization & IrritationCan cause respiratory sensitization and severe eye irritation. Long-term exposure to furan derivatives is linked to hepatic toxicity in animal models.
Phenacyl Group Lachrymator (Tearing)Highly irritating to mucous membranes and eyes. Inhalation of dust can cause immediate respiratory distress.
Ester Linkage Hydrolysis RiskContact with moisture (sweat/mucous) can cleave the ester, releasing the free acid and phenacyl alcohol locally on the tissue, amplifying irritation.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Barrier Redundancy System . We do not rely on a single layer of protection.

A. Ocular Protection (Critical)[2][3]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).

  • Why: Standard safety glasses with side shields are insufficient . The fine dust of phenacyl esters can navigate around glasses. Goggles provide a seal against dust entry and splashes.[2]

  • Contact Lenses: Strictly prohibited. They can trap the chemical against the cornea, accelerating permanent damage.

B. Dermal Protection (Glove Selection)

Nitrile gloves are the baseline, but thickness and solvent compatibility are the deciding factors. This compound is typically dissolved in organic solvents (DCM, Chloroform, DMSO) for reaction.

Protocol: Double-Gloving Technique

LayerMaterialThicknessFunction
Inner Nitrile (Disposable)4 mil (0.10 mm)Protects skin from sweat; acts as a final barrier if outer glove breaches.
Outer Nitrile (Exam Grade)5-8 mil (0.12-0.20 mm)Primary barrier against the solid.
Solvent Specific Laminate / Silver Shield N/AREQUIRED if dissolving in Chloroform or DCM . Nitrile degrades in <5 mins with these solvents.
C. Respiratory Protection[1][3][4][5]
  • Primary: Certified Chemical Fume Hood (Face velocity: 100 fpm).

  • Secondary (Spill/Emergency only): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges and a P100 particulate filter .

  • Note: A standard N95 is ineffective against organic vapors if the ester hydrolyzes.

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation & Engineering Controls
  • Clear the Hood: Remove unnecessary equipment to prevent turbulence.

  • Static Check: Organic esters are often crystalline and prone to static charge. Use an anti-static gun or ionizer if available to prevent "jumping" of the powder during weighing.

  • Staging: Place a disposable absorbent pad (pig mat) in the hood workspace to capture minor spills.

Phase 2: Weighing & Transfer
  • The "Closed Transfer" Rule: Never transport the open container outside the hood.

  • Weighing:

    • Tare the receiving vessel (flask) inside the hood if the balance is portable.

    • If the balance is outside: Tare a capped vial. Bring it to the hood. Add solid. Cap it tightly. Wipe the exterior with a Kimwipe dampened in ethanol. Return to balance.

    • Avoid Spatulas: Use a pouring technique or a disposable anti-static weighing funnel to minimize surface contamination.

Phase 3: Solubilization (The High-Risk Moment)
  • Risk:[1][2][3][4][5][6][7][8] Adding solvent creates a solution that can penetrate gloves faster than the solid.

  • Action:

    • Add solvent (e.g., Dichloromethane) slowly down the side of the flask.

    • Immediately inspect gloves for splashes. If splashed, change gloves immediately.

    • Do not use a needle/syringe to transfer the solution unless you are trained in handling lachrymators; positive pressure can spray the solution. Use a glass pipette.

Visual Workflow: Safe Handling Lifecycle

SafeHandling Start Start: Handling Request RiskAssess Risk Assessment (Check Solvent Compatibility) Start->RiskAssess PPE Don PPE (Goggles + Double Nitrile) RiskAssess->PPE Select Gloves HoodCheck Verify Fume Hood (Velocity > 100 fpm) PPE->HoodCheck Weighing Weighing Procedure (Closed Transfer Method) HoodCheck->Weighing Safe to Proceed Solubilization Solubilization (Solvent-Specific Glove Check) Weighing->Solubilization Solubilization->PPE GLOVE BREACH DETECTED Cleanup Decontamination (Wipe surfaces with EtOH) Solubilization->Cleanup Reaction Complete Disposal Disposal (Solid vs. Liquid Waste) Cleanup->Disposal

Caption: Operational logic flow for handling this compound, emphasizing the critical feedback loop during solubilization.

Emergency & Disposal Procedures

Spill Management
  • Solid Spill: Do not sweep (creates dust). Cover with a wet paper towel (water/ethanol mix) to dampen, then wipe up. Place in a sealed bag.

  • Solution Spill: Cover with vermiculite or spill pads. Evacuate the immediate area if the solvent is volatile (DCM).

Waste Disposal[1][10]
  • Segregation is Vital:

    • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in "Hazardous Solid Waste" (labeled: Toxic/Irritant).

    • Liquid Waste: Segregate based on the solvent.

      • If dissolved in DCM/Chloroform -> Halogenated Waste .

      • If dissolved in Acetone/Ethyl Acetate -> Non-Halogenated Waste .

    • Note: Do not mix with oxidizing agents (e.g., Nitric acid waste), as furan rings can be oxidized violently.

First Aid
  • Eye Contact: Flush immediately for 15 minutes .[1][9][10] Hold eyelids open. Seek medical attention (ophthalmologist) due to potential corneal damage.

  • Skin Contact: Wash with soap and water.[1][9][11] Do not use alcohol/acetone to wash skin (this increases permeability).

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[12] United States Department of Labor. [Link]12]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6919, 2-Furoic acid (Component Hazard Data). National Library of Medicine. [Link]

  • National Institutes of Health (NIH). (2024).[12] Chemical Hygiene Plan - Guidelines for Handling Particularly Hazardous Substances.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.